molecular formula C36H37N3O13S B12367159 Fluorescein-PEG4-NHS ester

Fluorescein-PEG4-NHS ester

Cat. No.: B12367159
M. Wt: 751.8 g/mol
InChI Key: JEPUNNNGKJASKR-UHFFFAOYSA-N
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Description

Fluorescein-PEG4-NHS ester is a useful research compound. Its molecular formula is C36H37N3O13S and its molecular weight is 751.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H37N3O13S

Molecular Weight

751.8 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C36H37N3O13S/c40-23-2-5-27-29(20-23)50-30-21-24(41)3-6-28(30)36(27)26-4-1-22(19-25(26)34(45)51-36)38-35(53)37-10-12-47-14-16-49-18-17-48-15-13-46-11-9-33(44)52-39-31(42)7-8-32(39)43/h1-6,19-21,40-41H,7-18H2,(H2,37,38,53)

InChI Key

JEPUNNNGKJASKR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O

Origin of Product

United States

Foundational & Exploratory

Fluorescein-PEG4-NHS Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fluorescein-PEG4-NHS ester, a versatile fluorescent labeling reagent. This document details its chemical properties, mechanism of action, and applications in biological research, with a focus on practical experimental protocols and data presentation.

Core Concepts: Unveiling this compound

This compound is a molecule composed of three key functional components:

  • Fluorescein: A widely used green fluorescent dye that serves as the reporter molecule.

  • PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic spacer arm. The PEG spacer enhances the solubility of the molecule in aqueous buffers and reduces steric hindrance, allowing for more efficient labeling of target molecules.

  • NHS (N-hydroxysuccinimide) Ester: A reactive group that readily forms stable amide bonds with primary amines (-NH2) on target molecules, such as the lysine (B10760008) residues of proteins.

This combination makes this compound an invaluable tool for fluorescently labeling proteins, antibodies, peptides, and other biomolecules for a variety of applications in research and drug development.[1] The ability to track labeled molecules provides insights into their distribution, localization, and interactions within biological systems.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various suppliers and technical datasheets.

PropertyValueReferences
Molecular Weight 751.76 g/mol [2][3]
Excitation Maximum (λex) ~494 nm[4][5]
Emission Maximum (λem) ~518 nm[4][5]
Purity Typically >95%[6][7]
Solubility Soluble in DMSO, DMF, and water[5][8]
Storage Conditions -20°C, protected from light and moisture[4][5][8]

Mechanism of Action: The Amine-Reactive Chemistry

The utility of this compound lies in the specific and efficient reaction of the N-hydroxysuccinimide (NHS) ester with primary amines. This reaction, which occurs optimally at a pH of 7-9, results in the formation of a stable covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[4] The primary targets for this reaction on proteins are the ε-amino groups of lysine residues and the N-terminal α-amino group.

G cluster_reactants Reactants cluster_products Products Fluorescein-PEG4-NHS This compound LabeledProtein Fluorescently Labeled Protein (Stable Amide Bond) Fluorescein-PEG4-NHS->LabeledProtein pH 7-9 NHS N-hydroxysuccinimide (Byproduct) Fluorescein-PEG4-NHS->NHS PrimaryAmine Primary Amine (e.g., on a Protein) PrimaryAmine->LabeledProtein

Caption: Reaction of this compound with a primary amine.

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

General Protein Labeling

This protocol provides a general framework for labeling proteins with this compound.

Materials:

  • This compound

  • Protein to be labeled

  • Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein to be labeled in the amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the amine-free buffer prior to labeling.

  • Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction: While gently vortexing the protein solution, add a 10-20 fold molar excess of the dissolved this compound. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C, protected from light.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 494 nm (for fluorescein).

Antibody Labeling

This protocol is specifically tailored for the labeling of antibodies.

Materials:

  • This compound

  • Antibody (1-5 mg/mL)

  • 0.1 M sodium bicarbonate buffer, pH 8.3

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Hydroxylamine (B1172632) solution (1.5 M, pH 8.5)

  • Dialysis tubing or desalting column

Procedure:

  • Antibody Preparation: Dialyze the antibody against 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Reagent Preparation: Prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO immediately prior to use.

  • Labeling Reaction: Add a 50-100 fold molar excess of the dissolved this compound to the antibody solution.

  • Incubation: Incubate for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Quenching: Add hydroxylamine solution to a final concentration of 10 mM and incubate for 1 hour at room temperature.

  • Purification: Purify the labeled antibody by dialysis against PBS or by using a desalting column.

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.

Mandatory Visualizations

Chemical Structure of this compound

G cluster_Fluorescein Fluorescein cluster_PEG PEG Spacer cluster_NHS NHS Ester F Fluorescein Moiety P -(CH2CH2O)4- F->P N N-hydroxysuccinimide Ester P->N

Caption: Key components of the this compound molecule.

Experimental Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis ProteinPrep Prepare Protein in Amine-Free Buffer Mixing Mix Protein and Reagent ProteinPrep->Mixing ReagentPrep Dissolve Fluorescein-PEG4-NHS in DMF or DMSO ReagentPrep->Mixing Incubation Incubate (1-2 hours) Mixing->Incubation Quenching Quench Reaction Incubation->Quenching Purification Purify via Size-Exclusion Chromatography Quenching->Purification Analysis Characterize Degree of Labeling Purification->Analysis

Caption: A typical experimental workflow for protein labeling.

Applications in Research and Drug Development

This compound is a valuable tool in various research and development areas:

  • Fluorescence Microscopy: Labeled antibodies can be used to visualize the localization of specific proteins within cells and tissues.

  • Flow Cytometry: Fluorescently labeled proteins or antibodies are used to identify and sort cell populations based on the expression of cell surface markers.

  • Immunoassays: In techniques like ELISA and Western blotting, fluorescently labeled secondary antibodies are used for the detection of target proteins.

  • Drug Delivery Studies: The labeling of therapeutic proteins or drug carriers with this compound allows for the tracking of their biodistribution and cellular uptake.

Important Considerations

  • pH: The pH of the reaction buffer is critical for efficient labeling. A pH range of 7-9 is optimal for the reaction between the NHS ester and primary amines.[4]

  • Hydrolysis: The NHS ester group is susceptible to hydrolysis, which increases with pH. Therefore, the reagent should be prepared immediately before use, and stock solutions should not be stored.[4]

  • Amine-Containing Buffers: Buffers containing primary amines, such as Tris and glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.[4]

  • Molar Ratio: The molar ratio of the labeling reagent to the target molecule will influence the degree of labeling. This may need to be optimized for each specific application.

This technical guide provides a solid foundation for the use of this compound in your research. By understanding its properties and following the detailed protocols, you can effectively utilize this reagent for your fluorescent labeling needs.

References

An In-depth Technical Guide to Fluorescein-PEG4-NHS Ester: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Fluorescein-PEG4-NHS ester, a widely used fluorescent labeling reagent in biological research and drug development.

Core Chemical Properties

This compound is a fluorescent dye molecule composed of three key components: a fluorescein (B123965) fluorophore, a polyethylene (B3416737) glycol (PEG) spacer of four units, and an N-hydroxysuccinimide (NHS) ester reactive group. This structure allows for the covalent attachment of the bright, green-emitting fluorescein dye to biomolecules. The hydrophilic PEG spacer enhances water solubility and reduces steric hindrance, minimizing potential interference with the biological activity of the labeled molecule.[1][2]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below. These values are essential for accurate experimental design, including the calculation of molar quantities for labeling reactions and the interpretation of spectroscopic data.

PropertyValueSource(s)
Molecular Formula C36H37N3O13S[3][4]
Molecular Weight 751.76 g/mol [3][4]
Appearance Solid[5]
Excitation Maximum (λex) ~494 nm[2][6][7]
Emission Maximum (λem) ~517-518 nm[2][6][7]
Extinction Coefficient (ε) ~70,000 M⁻¹cm⁻¹ at ~494 nm (for NHS-Fluorescein)[8][9]
Quantum Yield (Φ) ~0.97 in basic ethanol (B145695) (for Fluorescein)[10]
Solubility Soluble in DMSO, DMF, Water[2]

Note: The extinction coefficient and quantum yield are for closely related fluorescein compounds and serve as excellent approximations for this compound.

Reactivity, Stability, and Handling

Amine Reactivity

The N-hydroxysuccinimide (NHS) ester is a highly efficient amine-reactive functional group. It readily reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable, covalent amide bonds.[1][8][11][12] This reaction is highly pH-dependent, with an optimal range of pH 8.3-8.5.[11][13] At lower pH values, the primary amines are protonated and less nucleophilic, slowing the reaction. At higher pH, the NHS ester is prone to hydrolysis.[8][11]

G cluster_reactants Reactants cluster_products Products FPN This compound Conjugate Fluorescein-PEG4-Protein (Stable Amide Bond) FPN->Conjugate pH 8.3-8.5 Covalent Bond Formation NHS N-hydroxysuccinimide (Byproduct) FPN->NHS Protein Protein-NH₂ (Primary Amine) Protein->Conjugate Protein->NHS Releases

Caption: Reaction of this compound with a protein's primary amine.

Stability and Storage

This compound is moisture-sensitive.[8] The NHS ester moiety can readily hydrolyze in the presence of water, rendering it non-reactive. Therefore, it is crucial to store the solid reagent at -20°C, protected from light and moisture, often with a desiccant.[8][9]

For experimental use, it is recommended to prepare solutions of the NHS ester immediately before use in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[8][13] Stock solutions should not be prepared for long-term storage due to the hydrolysis of the NHS ester.[8]

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving this compound.

Protein Labeling Protocol

This protocol provides a general procedure for the covalent labeling of proteins, such as antibodies. Optimization may be required depending on the specific protein.

1. Protein Preparation:

  • The protein must be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.5.[6][8] Buffers containing primary amines like Tris or glycine (B1666218) are incompatible as they will compete in the reaction.[8]

  • If necessary, perform a buffer exchange using dialysis or a desalting column.[6]

  • The protein concentration should typically be between 1-10 mg/mL.[14][15]

2. Reagent Preparation:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8]

  • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of ~1-10 mg/mL.[5][13]

3. Labeling Reaction:

  • Calculate the required amount of NHS ester. A molar excess of 8-20 fold of the dye to the protein is a common starting point for optimization.[8][13]

  • Add the calculated volume of the dissolved NHS ester to the protein solution while gently stirring.[14]

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[14][15]

4. Purification of the Conjugate:

  • It is critical to remove the unreacted, free dye from the labeled protein to prevent high background fluorescence.[16][17]

  • Common purification methods include:

    • Size Exclusion Chromatography (e.g., G-25 desalting column): This is an effective method to separate the larger protein conjugate from the smaller, unbound dye molecules.[14][16]

    • Dialysis: Extensive dialysis against a suitable buffer (e.g., PBS) can also be used to remove the free dye.[6][18]

5. Storage of the Labeled Protein:

  • Store the purified, labeled protein at 4°C for short-term storage, protected from light.[6] For long-term storage, it can be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.[5][6]

G A 1. Prepare Protein (Amine-free buffer, pH 8.3-8.5) C 3. Mix & Incubate (1-4h at RT or overnight at 4°C, dark) A->C B 2. Prepare NHS Ester Solution (Anhydrous DMSO/DMF) B->C D 4. Purification (Size Exclusion Chromatography or Dialysis) C->D E 5. Characterization (DOL) D->E F 6. Store Conjugate (4°C or -20°C, dark) E->F

Caption: General workflow for protein labeling with this compound.

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.[19][20] An optimal DOL is crucial for experimental success, as under-labeling results in a weak signal, while over-labeling can lead to fluorescence quenching and potential loss of protein function.[19][20][21] For antibodies, a DOL between 2 and 10 is often desirable.[19]

Methodology:

  • Measure Absorbance: After purification, measure the absorbance of the protein-dye conjugate solution using a spectrophotometer at two wavelengths:

    • 280 nm (A280): For protein concentration.

    • ~494 nm (Amax): The absorbance maximum of the fluorescein dye.[20][22]

  • Calculate Protein Concentration: The dye also absorbs light at 280 nm, so a correction factor is needed for an accurate protein concentration measurement.[17][22]

    • Correction Factor (CF) = A280 of free dye / Amax of free dye (For fluorescein, this is approximately 0.30).[9][22]

    • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

      • Where ε_protein is the molar extinction coefficient of the protein (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).[17]

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Amax / ε_dye

      • Where ε_dye is the molar extinction coefficient of the dye (~70,000 M⁻¹cm⁻¹ for NHS-Fluorescein).[8]

  • Calculate DOL:

    • DOL = Molar concentration of dye / Molar concentration of protein [22]

Applications in Research and Drug Development

The primary application of this compound is in bioconjugation, where it serves to attach a fluorescent label to various biomolecules.[1] This enables researchers to visualize, track, and quantify these molecules in a wide range of assays.

  • Fluorescence Microscopy and Immunofluorescence (IF): Labeled antibodies are used to specifically stain and visualize the localization of target proteins within cells and tissues.

  • Flow Cytometry: Cells can be labeled with fluorescent antibodies to identify and quantify specific cell populations based on the expression of surface or intracellular markers.

  • ELISA and other Immunoassays: Fluorescently labeled detection antibodies can be used to generate a quantifiable signal in enzyme-linked immunosorbent assays.

  • Drug Development: The reagent can be used to label drug molecules or drug delivery vehicles, allowing for the study of their distribution, uptake, and fate within biological systems.[1]

References

Fluorescein-PEG4-NHS Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Fluorescein-PEG4-NHS ester is a versatile and valuable tool for fluorescently labeling and tracking biomolecules. This guide provides an in-depth overview of its structure, properties, and applications, complete with detailed experimental protocols and workflow visualizations.

This bifunctional molecule consists of a fluorescein (B123965) dye, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester functional group. The fluorescein component provides the fluorescent signal, the hydrophilic PEG4 spacer enhances solubility in aqueous environments and reduces steric hindrance, and the NHS ester group allows for covalent conjugation to primary amines on proteins, peptides, and other biomolecules.[1] This combination of features makes it a powerful reagent in various research and development applications, including drug discovery, where it aids in understanding the distribution and behavior of therapeutic molecules within biological systems.[1]

Core Properties and Specifications

A clear understanding of the physicochemical properties of this compound is crucial for its effective application. The following tables summarize its key characteristics.

Identifier Value
Chemical Name Fluorescein-polyethylene glycol-N-hydroxysuccinimide ester
Synonyms This compound, FITC-PEG4-NHS
CAS Number Not consistently available across sources
Chemical and Physical Properties
Molecular Formula C36H37N3O13S[2]
Molecular Weight 751.76 g/mol [2][3]
Appearance Orange/yellow solid or semi-solid[4]
Solubility Soluble in water, DMSO, DMF[4][5][6]
Excitation Maximum (λex) ~494 nm[5][6]
Emission Maximum (λem) ~517 nm[5][6]

Experimental Protocol: Labeling of Biomolecules

The following protocol provides a general framework for the covalent labeling of proteins or other biomolecules containing primary amines with this compound. The protocol is based on standard NHS ester chemistry.

Materials and Reagents:
  • This compound

  • Biomolecule to be labeled (e.g., protein, antibody)

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5; 0.1 M phosphate (B84403) buffer, pH 7.2-8.0)[7][8]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[7][9]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., gel filtration column, dialysis cassette)[7][9]

Procedure:
  • Biomolecule Preparation:

    • Dissolve the biomolecule in the amine-free buffer at a concentration of 1-10 mg/mL.[7]

    • If the biomolecule is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or desalting.[8][9]

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8][9]

    • Immediately before use, prepare a stock solution of the labeling reagent in anhydrous DMF or DMSO (e.g., 10 mg/mL).[7][9] The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be stored for extended periods.[9][10]

  • Labeling Reaction:

    • Calculate the required amount of this compound. A 10-20 fold molar excess of the NHS ester to the biomolecule is a common starting point for optimization.[9]

    • Add the calculated volume of the this compound stock solution to the biomolecule solution while gently vortexing.[7]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[7]

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching buffer containing primary amines (e.g., Tris-HCl) to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the unreacted this compound and byproducts using a suitable purification method such as gel filtration (e.g., Sephadex G-25), dialysis, or spin desalting columns.[7][9]

  • Characterization and Storage:

    • Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~494 nm (for fluorescein).

    • Store the labeled biomolecule under appropriate conditions, typically at 4°C or -20°C, protected from light.

Visualizing the Workflow

To better illustrate the experimental process and the underlying chemical reaction, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_final Final Product biomolecule Biomolecule in Amine-Free Buffer mixing Mixing and Incubation biomolecule->mixing nhs_ester Fluorescein-PEG4-NHS Ester in DMSO/DMF nhs_ester->mixing quenching Quenching (e.g., Tris) mixing->quenching purification Purification (e.g., Gel Filtration) quenching->purification analysis Characterization (Spectroscopy) purification->analysis final_product Labeled Biomolecule analysis->final_product

Caption: Experimental workflow for labeling biomolecules.

Caption: NHS ester reaction with a primary amine.

References

An In-depth Technical Guide to Fluorescein-PEG4-NHS Ester: Excitation, Emission, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the spectral properties and handling of fluorescent probes is paramount for accurate and reproducible results. This guide provides a comprehensive overview of Fluorescein-PEG4-NHS ester, a widely used amine-reactive fluorescent dye. We will delve into its core spectral characteristics, provide detailed experimental protocols for its use, and illustrate a common workflow in biomedical research.

Core Photophysical Properties

This compound is a derivative of the well-known fluorophore, fluorescein (B123965). It is functionalized with a tetraethylene glycol (PEG4) spacer and an N-hydroxysuccinimide (NHS) ester group. The PEG spacer enhances water solubility and reduces steric hindrance, while the NHS ester allows for covalent conjugation to primary amines on biomolecules such as proteins and antibodies. The fundamental spectral properties are dictated by the fluorescein core.

While the specific photophysical properties can be influenced by the local environment (e.g., solvent, pH, and conjugation to a biomolecule), the following table summarizes the key quantitative data for fluorescein and its derivatives, which serve as a reliable reference for this compound.

ParameterValueNotes
Excitation Maximum (λex) ~494 nmThe peak wavelength of light absorbed by the molecule to reach an excited state. This is very similar to the excitation maximum of its non-PEGylated counterpart.
Emission Maximum (λem) ~518 nmThe peak wavelength of light emitted as the molecule returns to its ground state.[1] This value is for a closely related compound, Fluorescein-PEG4-Acid, and is expected to be nearly identical for the NHS ester.
Molar Extinction Coefficient (ε) ~70,000 - 80,000 cm⁻¹M⁻¹A measure of how strongly the molecule absorbs light at its excitation maximum.[1][2][3]
Quantum Yield (Φ) ~0.79 - 0.97The efficiency of the fluorescence process, representing the ratio of emitted photons to absorbed photons.[4][5][6] This value is for fluorescein and may vary slightly upon conjugation.
Recommended Excitation Source 488 nm laser lineStandard on most flow cytometers and fluorescence microscopes.

Experimental Protocols

Accurate and reproducible results hinge on meticulous experimental execution. Below are detailed protocols for the measurement of fluorescence spectra and a common application: antibody labeling.

Measurement of Excitation and Emission Spectra

This protocol outlines the general procedure for determining the fluorescence spectra of this compound using a spectrofluorometer.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or an appropriate aqueous buffer like phosphate-buffered saline (PBS), pH 7.4)

  • Quartz cuvette (1 cm path length)

  • Spectrofluorometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in the desired aqueous buffer (e.g., PBS) to a final concentration that yields an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.

    • Set the excitation and emission slit widths (e.g., 2-5 nm).

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the expected emission maximum (~518 nm).

    • Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm).

    • Record the fluorescence intensity at each excitation wavelength. The peak of this spectrum is the excitation maximum.

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the determined excitation maximum (~494 nm).

    • Scan a range of emission wavelengths (e.g., 500 nm to 600 nm).

    • Record the fluorescence intensity at each emission wavelength. The peak of this spectrum is the emission maximum.

  • Data Correction:

    • Correct the spectra for instrument-specific factors, such as lamp intensity and detector response, using correction files provided with the instrument software.

Protocol for Antibody Labeling

This protocol describes the covalent conjugation of this compound to a primary antibody.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable reaction buffer.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

  • Labeling Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.

    • Add a calculated molar excess of the dissolved this compound to the antibody solution. A 10- to 20-fold molar excess is a common starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and 494 nm (for fluorescein concentration) to determine the degree of labeling.

Experimental Workflow Visualization

This compound is frequently used to label antibodies for immunoassays. The following diagrams illustrate the logical flow of this process.

G This compound Reaction Mechanism Protein Protein (e.g., Antibody) Amine Primary Amine (-NH2 on Lysine) Protein->Amine Reaction Conjugation Reaction (pH 8.3-8.5) Amine->Reaction FluoresceinPEG This compound NHSEster NHS Ester Group FluoresceinPEG->NHSEster NHSEster->Reaction LabeledProtein Fluorescently Labeled Protein Reaction->LabeledProtein Byproduct NHS Byproduct Reaction->Byproduct AmideBond Stable Amide Bond LabeledProtein->AmideBond

This compound Conjugation to a Protein.

G Workflow: Antibody Labeling and Use in Fluorescent ELISA cluster_labeling Antibody Labeling cluster_elisa Fluorescent ELISA Antibody 1. Primary Antibody Conjugation 3. Conjugation Reaction Antibody->Conjugation Dye 2. This compound Dye->Conjugation Purification 4. Purification Conjugation->Purification LabeledAb 5. Labeled Antibody Purification->LabeledAb Incubation 8. Incubation with Labeled Antibody LabeledAb->Incubation Plate 6. Antigen Coated Plate Blocking 7. Blocking Plate->Blocking Blocking->Incubation Washing 9. Washing Incubation->Washing Detection 10. Fluorescence Detection Washing->Detection

Workflow for Antibody Labeling and Fluorescent ELISA.

This in-depth guide provides the essential information for the effective use of this compound in research and development. By understanding its spectral properties and adhering to established protocols, researchers can confidently incorporate this versatile fluorescent probe into their experimental designs.

References

An In-depth Technical Guide to Fluorescein-PEG4-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies underlying the use of Fluorescein-PEG4-NHS ester for the fluorescent labeling of biomolecules. It details the core chemical reaction, experimental protocols, and critical data for successful conjugation in research and development settings.

Core Principle: The Chemistry of Covalent Labeling

This compound is a fluorescent labeling reagent comprised of three essential components: a fluorescein (B123965) fluorophore, a tetra-polyethylene glycol (PEG4) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. The fundamental principle of its application lies in the covalent conjugation of the fluorescein dye to biomolecules containing primary amines.

The labeling chemistry is centered on the reaction between the NHS ester functional group and a primary amine (-NH₂).[1][2][3][4] This reaction typically targets the ε-amino group of lysine (B10760008) residues and the N-terminal amine of polypeptide chains, which are commonly accessible on the surface of proteins.[1][2][4]

The process is a nucleophilic acyl substitution. Under slightly alkaline conditions (pH 7.2-9.0), the primary amine is deprotonated, making it a potent nucleophile.[1][2][4] This nucleophilic amine attacks the carbonyl carbon of the NHS ester. The subsequent reaction displaces the N-hydroxysuccinimide group and forms a highly stable and irreversible amide bond, covalently linking the fluorescein-PEG4 moiety to the target molecule.[1][2][5] The competing reaction is the hydrolysis of the NHS ester, which increases at higher pH and in dilute protein solutions; therefore, reaction conditions must be optimized.[2][4][6]

Diagram 1. Reaction of this compound with a primary amine on a protein.

Functional Roles of Molecular Components

  • Fluorescein: This xanthene dye serves as the fluorescent reporter. It is characterized by its high quantum yield and a bright green fluorescence that is readily detectable by standard fluorescence instrumentation.[7][8] Its spectral properties are well-documented, making it a reliable choice for various fluorescence-based assays.[9]

  • PEG4 Spacer: The tetra-polyethylene glycol linker provides a hydrophilic spacer arm between the fluorophore and the target biomolecule. This spacer enhances the water solubility of the labeling reagent and the resulting conjugate, which can help prevent aggregation.[10] Furthermore, it creates physical distance that minimizes the risk of the bulky fluorescein molecule interfering with the biological activity or binding interactions of the labeled protein.

  • NHS Ester: This is the key reactive group that enables the covalent attachment to the target molecule.[5] Its high reactivity and specificity towards primary amines under controlled pH conditions make it one of the most common and effective crosslinking chemistries for bioconjugation.[2][4]

Quantitative Data Summary

Successful experimental design and data interpretation require a clear understanding of the reagent's quantitative characteristics. The following table summarizes the key spectral and reaction properties for this compound.

ParameterValueReference(s)
Maximum Excitation Wavelength (λex) ~494 - 497 nm[2][7][10][11]
Maximum Emission Wavelength (λem) ~515 - 524 nm[7][8][9]
Molar Extinction Coefficient (ε at λex) ~70,000 M⁻¹cm⁻¹[2]
Optimal Reaction pH 7.2 - 9.0 (8.3 - 8.5 is ideal)[1][2][4][6]
Recommended Molar Excess (Dye:Protein) 15 to 20-fold for antibodies[2][12]

Detailed Experimental Protocol: Protein Labeling

This section provides a generalized protocol for labeling a protein, such as an antibody, with this compound. Optimization may be required for specific proteins and desired degrees of labeling.

Materials Required:
  • Protein to be labeled (1-10 mg/mL)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[2][6]

  • Conjugation Buffer: Amine-free buffer, pH 7.2-9.0. Examples include 0.1 M sodium phosphate (B84403) with 0.15 M NaCl (pH 7.2-7.5) or 0.1 M sodium bicarbonate (pH 8.3-8.5).[2][6][12] Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the labeling reaction.[2][6][12]

  • Purification System: Gel filtration/desalting column (e.g., Sephadex G-25) to separate the labeled protein from unreacted dye.[13]

Methodology:
  • Protein Preparation:

    • Dissolve the protein in the chosen Conjugation Buffer at a concentration of 1-10 mg/mL.

    • If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange into the Conjugation Buffer using dialysis or a desalting column.[2]

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, as the reagent is moisture-sensitive.[2][12]

    • Immediately before use, dissolve the required amount of the NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[13] Do not store the reagent in solution, as the NHS ester readily hydrolyzes.[2][12]

  • Labeling Reaction:

    • Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess (e.g., a 15- to 20-fold molar excess for an antibody).[2]

    • While gently stirring, add the calculated volume of the dissolved NHS ester to the protein solution.

    • Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.[13]

  • Purification:

    • Following incubation, remove the unreacted dye and the NHS byproduct by applying the reaction mixture to a pre-equilibrated gel filtration or desalting column.

    • Collect the fractions containing the labeled protein, which will elute first and can be identified by its yellow-orange color.[8]

  • Characterization (Degree of Labeling):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 494 nm (for fluorescein) using a spectrophotometer.[2]

    • Calculate the Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, using the Beer-Lambert law and accounting for the contribution of the dye to the A280 reading.

G A 1. Prepare Protein (1-10 mg/mL in amine-free buffer, pH 7.2-9.0) C 3. Labeling Reaction (Add molar excess of dye to protein, incubate 1 hr at RT, protected from light) A->C B 2. Prepare Reagent (Dissolve NHS ester in DMSO/DMF immediately before use) B->C D 4. Purification (Remove unreacted dye via gel filtration/desalting column) C->D E 5. Characterization & Storage (Measure A280/A494 for DOL. Store conjugate at 4°C or -20°C) D->E

Diagram 2. Standard experimental workflow for protein labeling with this compound.

Applications and Critical Considerations

Fluorescein-labeled biomolecules are indispensable tools in a multitude of applications, including:

  • Flow Cytometry

  • Fluorescence Microscopy

  • Immunofluorescence Assays (e.g., Western Blotting, ELISA)[14]

  • Drug delivery and tracking studies[5]

The success of any labeling experiment hinges on careful control of several factors. The pH of the reaction buffer is paramount; it must be high enough to deprotonate primary amines but not so high as to cause rapid hydrolysis of the NHS ester.[6] The concentration of the protein and the molar ratio of dye-to-protein are also critical variables that must be optimized to achieve the desired degree of labeling without causing protein precipitation or loss of function.[12]

References

The Guardian of Fluorescence: A Technical Guide to the Storage and Stability of Fluorescein-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the critical parameters governing the storage and stability of Fluorescein-PEG4-NHS ester, a widely utilized reagent in bioconjugation, diagnostics, and drug development. This document is intended for researchers, scientists, and professionals in the field who seek to optimize the handling and performance of this valuable fluorescent labeling compound.

Core Principles of this compound Stability

This compound is a compound valued for its bright fluorescence and biocompatible polyethylene (B3416737) glycol (PEG) spacer. However, its utility is intrinsically linked to the chemical integrity of the N-hydroxysuccinimidyl (NHS) ester group, which is highly susceptible to environmental factors. The primary degradation pathway for the NHS ester is hydrolysis, a reaction that cleaves the ester bond and renders the molecule incapable of reacting with primary amines on target biomolecules. Furthermore, the fluorescein (B123965) component is sensitive to pH and photodegradation.

Optimal storage and handling are therefore paramount to preserving the reactivity and fluorescent properties of this reagent. The key factors influencing stability are moisture, pH, temperature, and light exposure.

Quantitative Stability Data

To ensure reproducible and effective bioconjugation, it is crucial to understand the quantitative impact of various conditions on the stability of the NHS ester and the fluorescein fluorophore.

Table 1: Stability of the NHS Ester Moiety

The reactivity of this compound is dictated by the half-life of the NHS ester group in aqueous solutions. The following table summarizes the hydrolysis half-life of NHS esters under various pH and temperature conditions. While this data is for NHS esters in general, it serves as a critical guide for handling this compound.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.041 hour
8.6410 minutes

It is imperative to note that increasing the pH significantly accelerates the rate of hydrolysis, making prompt use of the reagent essential once in an aqueous environment.

Table 2: Stability of the Fluorescein Moiety

The fluorescent properties of the fluorescein component are also subject to environmental conditions.

ConditionEffect on Fluorescein
pH Fluorescence intensity is pH-dependent, with a pKa of approximately 6.4. Optimal fluorescence is observed in the pH range of 7 to 9.[]
Light Exposure Prone to photobleaching (irreversible loss of fluorescence) upon prolonged exposure to light.[] It is reported that a 50% loss can occur in three hours of sunlight exposure.[2]
Aqueous Solution Can be prone to degradation in water over long-term storage.[]

Recommended Storage and Handling

To maximize the shelf-life and performance of this compound, the following storage and handling procedures are strongly recommended:

  • Long-Term Storage: Upon receipt, store the solid product at -20°C in a tightly sealed container with a desiccant to protect from moisture and light.[3] Some sources even recommend storage at -80°C for long-term preservation.

  • Handling: Before opening the vial, it must be allowed to equilibrate to room temperature to prevent moisture condensation onto the product.[3]

  • Solution Preparation: Prepare solutions of this compound immediately before use.[3] Use a high-quality, anhydrous water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution.

  • Stock Solutions: It is strongly advised not to prepare and store stock solutions for extended periods, as the NHS ester moiety will readily hydrolyze.[3] If a stock solution in an anhydrous solvent must be prepared, it should be stored at -20°C or -80°C under an inert gas atmosphere (e.g., argon or nitrogen) and used as quickly as possible.

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Protocol 1: Labeling of Proteins (e.g., Antibodies)

This protocol outlines the general procedure for labeling proteins with primary amines.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5.[4] Buffers containing primary amines (e.g., Tris or glycine) are not compatible.[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in the Conjugation Buffer. If the protein is in an incompatible buffer, perform buffer exchange.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required amount of the NHS ester. A 10- to 20-fold molar excess of the dye to the protein is a common starting point.

    • Slowly add the dissolved this compound to the protein solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours on ice, protected from light.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~494 nm (for fluorescein).

  • Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide (B81097) and storing at -20°C.

Protocol 2: Labeling of Amino-Modified Oligonucleotides

This protocol provides a general workflow for labeling oligonucleotides containing a primary amine modification.

Materials:

  • This compound

  • Amino-modified oligonucleotide

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 0.1 M sodium tetraborate (B1243019) or 0.1 M sodium carbonate/bicarbonate buffer, pH 8.5-9.0.

  • Purification supplies (e.g., HPLC or gel filtration)

Procedure:

  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the Conjugation Buffer.

  • Reagent Preparation: Immediately before use, prepare a 10 mg/mL solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add the dissolved NHS ester to the oligonucleotide solution. A molar excess of the dye is typically used.

    • Vortex the mixture and allow it to react for at least 2 hours at room temperature, or overnight, protected from light.

  • Purification: Purify the labeled oligonucleotide from the excess dye and unreacted starting materials using reverse-phase HPLC or a suitable desalting column.

  • Verification: Confirm successful labeling using techniques such as mass spectrometry or by measuring the absorbance at 260 nm and ~494 nm.

  • Storage: Store the purified, labeled oligonucleotide at -20°C in a light-protected tube.

Visualizing Key Processes

To further elucidate the principles discussed, the following diagrams illustrate the chemical pathways and experimental workflows.

G cluster_storage Storage and Handling Solid This compound (Solid) Storage Store at -20°C with desiccant, protected from light Solid->Storage Long-term Handling Equilibrate to RT before opening Storage->Handling Prior to use Solution Prepare fresh solution in anhydrous DMSO/DMF Handling->Solution For reaction

Figure 1: Recommended storage and handling workflow for this compound.

G Start This compound + Biomolecule-NH2 Reaction Conjugation Reaction (pH 8.3-8.5) Start->Reaction Hydrolysis NHS Ester Hydrolysis (Inactive Product) Reaction->Hydrolysis Competing Pathway (Increased at high pH) Conjugate Fluorescein-PEG4-Biomolecule (Stable Amide Bond) Reaction->Conjugate Desired Pathway Quenching Quench excess NHS Ester Conjugate->Quenching Purification Purify Conjugate Quenching->Purification Final Purified Conjugate Purification->Final

Figure 2: Signaling pathway of the bioconjugation reaction and competing hydrolysis.

G PrepProtein 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Reaction 3. Mix and Incubate (RT, 1-2h or 4°C, 2-4h) PrepProtein->Reaction PrepReagent 2. Prepare NHS Ester Solution (Fresh, in anhydrous DMSO/DMF) PrepReagent->Reaction Quench 4. Quench Reaction (e.g., Tris buffer) Reaction->Quench Purify 5. Purify Conjugate (e.g., Size-Exclusion) Quench->Purify Characterize 6. Characterize (Determine DOL) Purify->Characterize Store 7. Store Conjugate (4°C or -20°C, protected from light) Characterize->Store

Figure 3: Experimental workflow for protein labeling with this compound.

References

An In-depth Technical Guide to Amine-Reactive Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of amine-reactive fluorescent dyes, essential tools in modern biological research and drug development. From fundamental principles to detailed experimental protocols, this document serves as a technical resource for the effective application of these powerful reagents.

Core Principles of Amine-Reactive Fluorescent Dyes

Amine-reactive fluorescent dyes are organic fluorophores equipped with a reactive group that specifically targets and covalently bonds to primary amines on biomolecules.[1] This reactivity is primarily directed towards the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides, making proteins and antibodies common targets for labeling.[1] The covalent nature of this bond ensures the stable attachment of the fluorescent tag, which is crucial for applications involving rigorous washing or incubation steps.[2]

The utility of these dyes lies in their ability to impart fluorescence to otherwise non-fluorescent biomolecules, enabling their detection, localization, and quantification in a wide array of experimental contexts, including immunochemistry, fluorescence microscopy, flow cytometry, and high-throughput screening.[1][3]

Major Classes of Amine-Reactive Dyes: A Comparative Analysis

The most prevalent classes of amine-reactive fluorescent dyes are N-hydroxysuccinimidyl (NHS) esters and isothiocyanates. While both react with primary amines, they differ in their reaction chemistry, the stability of the resulting bond, and optimal reaction conditions.

  • N-Hydroxysuccinimidyl (NHS) Esters: NHS esters are the most widely used amine-reactive reagents due to their high reactivity and the formation of a stable amide bond with primary amines.[1][4] The reaction is most efficient at a slightly basic pH, typically between 8.0 and 9.5, where the primary amino groups are deprotonated and thus more nucleophilic.[5][6] It is critical to use buffers devoid of primary amines, such as Tris or glycine, as they will compete with the target molecule for the dye.[1]

  • Isothiocyanates: Isothiocyanates react with primary amines to form a stable thiourea (B124793) linkage.[1] Similar to NHS esters, this reaction is favored at an alkaline pH, often requiring a pH above 9 for optimal conjugation.[6][7] However, the thiourea bond formed by isothiocyanates is reported to be less stable over time compared to the amide bond formed by NHS esters, and antibody conjugates prepared with isothiocyanates may deteriorate.[2][8]

FeatureN-Hydroxysuccinimidyl (NHS) EstersIsothiocyanates
Reactive Group Succinimidyl EsterIsothiocyanate
Resulting Bond AmideThiourea
Bond Stability HighModerate
Optimal pH 8.0 - 9.5> 9.0
Advantages High reactivity, stable bond, high specificity for primary amines.[1][4]Widely used historically, effective for labeling.
Disadvantages Susceptible to hydrolysis at high pH.[9]Less stable bond, may require harsher reaction conditions.[2][8][10]

Quantitative Properties of Common Amine-Reactive Fluorescent Dyes

The selection of a fluorescent dye is contingent on the specific application, the available excitation and detection instrumentation, and the desired spectral properties. The following table summarizes the key quantitative data for a selection of commonly used amine-reactive fluorescent dyes.

FluorophoreReactive GroupExcitation (nm)Emission (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Spectrally Similar Dyes
FITC Isothiocyanate495519-52568,000 - 75,0000.5 - 0.92Alexa Fluor 488, DyLight 488, CF488A
TRITC Isothiocyanate557-560576-590~127,000 (estimated)-Alexa Fluor 546, DyLight 550, CF555
Alexa Fluor 350 NHS Ester34644219,000-AMCA
Alexa Fluor 405 NHS Ester40242135,000--
Alexa Fluor 488 NHS Ester49451773,000-FITC, Oregon Green 488, CF488A
Alexa Fluor 555 NHS Ester555565150,000-Cy3, TRITC, DyLight 550
Alexa Fluor 594 NHS Ester59061792,000-Texas Red, DyLight 594
Alexa Fluor 647 NHS Ester650668270,0000.33Cy5, DyLight 650
Cy3 NHS Ester550-555565-570150,000 - 162,000-Alexa Fluor 555, TRITC
Cy5 NHS Ester649-650666-670250,000-Alexa Fluor 647, DyLight 650
Cy7 NHS Ester747-756776-779~250,000 (estimated)-Alexa Fluor 750, IRDye 800CW
DyLight 405 NHS Ester40042030,000-Alexa Fluor 405
DyLight 488 NHS Ester49351870,000-Alexa Fluor 488, FITC
DyLight 550 NHS Ester562576150,000-Alexa Fluor 555, Cy3
DyLight 594 NHS Ester59361880,000-Alexa Fluor 594, Texas Red
DyLight 650 NHS Ester652672250,000-Alexa Fluor 647, Cy5
IRDye 680LT NHS Ester676693--Alexa Fluor 680, Cy5.5
IRDye 800CW NHS Ester774789240,000-Alexa Fluor 790
CF488A NHS Ester49051570,000-Alexa Fluor 488, FITC
CF555 NHS Ester555565150,000-Alexa Fluor 555, Cy3
CF594 NHS Ester593614100,000-Alexa Fluor 594, Texas Red
CF647 NHS Ester650665240,000-Alexa Fluor 647, Cy5

Note: Spectral properties can vary slightly depending on the solvent and conjugation state. Data compiled from multiple sources.[2][4][7][11][12][13][14][15][16][17][18][19][20][21][22]

Key Experimental Protocols

The following is a generalized protocol for the labeling of proteins, such as antibodies, with an amine-reactive NHS ester dye. Optimization may be required for specific proteins and dyes.

Materials
  • Protein of interest (e.g., IgG antibody) at a concentration of 2-10 mg/mL.

  • Amine-reactive fluorescent dye (NHS ester).

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5.[1]

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing.[1][5]

  • Spectrophotometer.

Procedure
  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[1]

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) and sodium azide.[1] If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Dye Preparation:

    • Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10-20 mM.[1][5]

    • Vortex briefly to ensure complete dissolution.[5]

  • Labeling Reaction:

    • Calculate the required volume of the dye solution. A molar ratio of dye to protein between 10:1 and 20:1 is a common starting point for optimization.[5]

    • While gently stirring the protein solution, slowly add the calculated amount of the dye solution.[1]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or by dialysis.[1][5]

    • For column chromatography, equilibrate the column with an appropriate buffer (e.g., PBS) and apply the reaction mixture. Collect the fractions containing the labeled protein, which will typically elute first.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the dye.

    • Calculate the protein concentration and the concentration of the dye using the Beer-Lambert law (A = εcl).

    • The DOL is the molar ratio of the dye to the protein. The optimal DOL for antibodies is typically between 2 and 10.[8]

Visualizing Experimental Workflows

Direct Immunofluorescence Staining Workflow

The following diagram illustrates a typical workflow for direct immunofluorescence staining, a common application for fluorescently labeled primary antibodies.

Direct_Immunofluorescence_Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_wash Washing cluster_analysis Analysis prep_cells Prepare Single-Cell Suspension wash1 Wash Cells in Staining Buffer prep_cells->wash1 resuspend1 Resuspend Cells wash1->resuspend1 block Block Fc Receptors (Optional) resuspend1->block add_antibody Add Fluorescently Labeled Primary Antibody block->add_antibody incubate Incubate (e.g., 30 min at 4°C) add_antibody->incubate wash2 Wash with Staining Buffer incubate->wash2 centrifuge Centrifuge wash2->centrifuge resuspend2 Resuspend in Staining Buffer centrifuge->resuspend2 acquire Acquire on Flow Cytometer or Image with Microscope resuspend2->acquire

Direct immunofluorescence staining workflow.
Fluorescence-Based Direct ELISA Workflow

This diagram outlines the key steps in a direct Enzyme-Linked Immunosorbent Assay (ELISA) that utilizes a fluorescent signal for detection.

Fluorescence_ELISA_Workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_detection Detection cluster_signal Signal Generation & Reading coat_plate Coat Microplate Wells with Antigen incubate_coat Incubate coat_plate->incubate_coat wash_coat Wash incubate_coat->wash_coat add_blocking Add Blocking Buffer wash_coat->add_blocking incubate_block Incubate add_blocking->incubate_block wash_block Wash incubate_block->wash_block add_primary Add Enzyme-Conjugated Primary Antibody wash_block->add_primary incubate_primary Incubate add_primary->incubate_primary wash_primary Wash incubate_primary->wash_primary add_substrate Add Fluorescent Substrate wash_primary->add_substrate incubate_substrate Incubate add_substrate->incubate_substrate read_plate Read Fluorescence on Plate Reader incubate_substrate->read_plate

Fluorescence-based direct ELISA workflow.

Conclusion

Amine-reactive fluorescent dyes are indispensable reagents for the covalent labeling of proteins and other biomolecules, facilitating a vast range of applications in biological research and drug development. A thorough understanding of the different types of amine-reactive chemistries, their spectral properties, and the appropriate experimental protocols is paramount for achieving robust and reproducible results. By carefully selecting the appropriate dye and optimizing the labeling conditions, researchers can effectively harness the power of fluorescence to illuminate complex biological processes.

References

Methodological & Application

Application Notes and Protocols for Fluorescein-PEG4-NHS Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a pivotal technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in various assays.[1] Fluorescein (B123965), a widely used fluorophore, offers bright green fluorescence that is readily detectable by common instrumentation. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, in this case, a PEG4 linker, between the fluorescein molecule and the reactive group minimizes potential steric hindrance and reduces non-specific interactions, thereby preserving the protein's biological activity.

This document provides a detailed protocol for the covalent labeling of proteins with Fluorescein-PEG4-NHS ester. The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus) on the protein surface under mild alkaline conditions to form a stable amide bond.[2][3] This method is broadly applicable to a wide range of proteins, including antibodies, enzymes, and other signaling molecules, for use in applications such as immunoassays, fluorescence microscopy, flow cytometry, and target engagement studies.[1]

Principle of the Reaction

The core of this labeling protocol is the reaction between the amine-reactive this compound and the primary amine groups on the protein. The NHS ester is an activated derivative of a carboxylic acid, which readily reacts with nucleophilic primary amines to form a stable amide linkage, releasing N-hydroxysuccinimide as a byproduct. The reaction is highly dependent on pH, with optimal labeling occurring in the range of pH 8.0-9.0.

Materials and Methods

Materials Required
  • Protein of interest (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

Protein Preparation

For optimal labeling, the protein solution must be free of any amine-containing buffers (e.g., Tris) or stabilizing proteins (e.g., BSA), as these will compete with the target protein for reaction with the NHS ester. If the protein is in an incompatible buffer, it should be exchanged into the Reaction Buffer using dialysis or a desalting column. The protein concentration should ideally be between 1-10 mg/mL.

Experimental Protocols

1. Reagent Preparation

  • Protein Solution: Prepare the protein of interest in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it is crucial to use anhydrous solvent and prepare the solution fresh.[2]

2. Labeling Reaction

  • Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A molar excess of 10-20 fold of the dye to the protein is a good starting point for optimization.[2][4]

  • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing or stirring.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]

3. Purification of the Labeled Protein

It is critical to remove the unreacted, free fluorescein dye from the labeled protein to avoid high background fluorescence and inaccurate determination of the degree of labeling.[5]

  • Gel Filtration Chromatography: This is a common and effective method for separating the labeled protein from the smaller, unreacted dye molecules.

    • Equilibrate a Sephadex G-25 column with PBS.

    • Apply the reaction mixture to the top of the column.

    • Elute the protein-dye conjugate with PBS. The labeled protein will elute in the initial fractions, while the free dye will be retained on the column and elute later.

  • Dialysis:

    • Transfer the reaction mixture to a dialysis cassette with a molecular weight cut-off (MWCO) appropriate for the protein (e.g., 10 kDa).

    • Dialyze against a large volume of PBS at 4°C for several hours to overnight, with at least two to three buffer changes.

4. Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of fluorophore molecules conjugated to each protein molecule, can be determined spectrophotometrically.[6][7]

  • Measure the absorbance of the purified labeled protein at 280 nm (A280) and 494 nm (A494, the maximum absorbance for fluorescein).

  • Calculate the protein concentration using the following formula, which corrects for the absorbance of the fluorescein dye at 280 nm: Protein Concentration (M) = [A280 - (A494 x CF)] / ε_protein

    • Where:

      • CF is the correction factor for fluorescein at 280 nm (typically ~0.30).[6]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula: DOL = A494 / (ε_dye x Protein Concentration)

    • Where:

      • ε_dye is the molar extinction coefficient of fluorescein at 494 nm (~70,000 M⁻¹cm⁻¹).[2]

Data Presentation

Table 1: Recommended Molar Excess of this compound for Target DOL

Target Degree of Labeling (DOL)Molar Excess of Dye to Protein
2 - 45 - 10 fold
4 - 710 - 20 fold
> 7> 20 fold

Note: The optimal molar excess can vary depending on the protein's size, lysine content, and reactivity. Empirical optimization is recommended.[4]

Table 2: Troubleshooting Common Issues in Protein Labeling

IssuePotential CauseRecommended Solution
Low DOL - Inefficient labeling reaction. - Hydrolyzed NHS ester. - Presence of competing amines in the buffer.- Optimize reaction conditions (pH, time, temperature). - Prepare fresh dye stock solution. - Ensure the protein is in an amine-free buffer.
High Background Fluorescence - Incomplete removal of unreacted dye.- Repeat the purification step or use a more stringent method (e.g., longer dialysis, larger column).
Protein Precipitation - High concentration of organic solvent (DMSO/DMF). - Over-labeling leading to decreased solubility.- Keep the final concentration of the organic solvent below 10%. - Reduce the molar excess of the dye in the labeling reaction.[5]
Loss of Protein Activity - Labeling of critical lysine residues in the active site. - Denaturation of the protein during labeling.- Reduce the degree of labeling. - Perform the labeling reaction at a lower temperature (4°C).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Amine-free buffer, 1-10 mg/mL) mixing Mixing (Add dye to protein) protein_prep->mixing dye_prep Dye Preparation (Fresh 10 mg/mL in anhydrous DMSO/DMF) dye_prep->mixing incubation Incubation (1-2h at RT or overnight at 4°C, dark) mixing->incubation purification Removal of Free Dye (Gel Filtration or Dialysis) incubation->purification dol_calc DOL Calculation (A280 and A494 measurement) purification->dol_calc storage Storage (-20°C or 4°C with preservative) dol_calc->storage

Caption: Experimental workflow for protein labeling.

reaction_mechanism cluster_reactants Reactants cluster_product Products protein Protein-NH₂ (Primary Amine) labeled_protein Fluorescein-PEG4-Protein (Stable Amide Bond) protein->labeled_protein + fluorescein_nhs Fluorescein-PEG4-NHS fluorescein_nhs->labeled_protein nhs N-hydroxysuccinimide (Byproduct) fluorescein_nhs->nhs releases

Caption: NHS ester reaction mechanism.

Applications in Drug Development

Fluorescently labeled proteins are instrumental in various stages of drug discovery and development.[1][]

  • Target Engagement and Validation: Fluorescently labeled ligands or antibodies can be used to confirm that a drug candidate binds to its intended target protein within a cellular context.

  • High-Throughput Screening (HTS): Fluorescence-based assays, such as Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET), utilize labeled proteins to screen large compound libraries for potential drug candidates.[9]

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Labeled proteins can be used to track the distribution, metabolism, and excretion of biologic drugs in preclinical models.

  • Cellular Imaging and Mechanistic Studies: Visualizing the localization and trafficking of a drug target or a therapeutic protein within cells provides crucial insights into its mechanism of action.[10]

References

Application Notes and Protocols: Fluorescein-PEG4-NHS Ester in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-PEG4-NHS ester is a fluorescent labeling reagent widely used in life sciences for the covalent labeling of biomolecules.[1][2] It comprises three key components: a fluorescein (B123965) fluorophore for detection, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an N-hydroxysuccinimide (NHS) ester reactive group.[2][3][4] The NHS ester reacts efficiently with primary amines (-NH2) present on the surface of proteins and cells, forming stable amide bonds.[5][6][7][8] This characteristic makes it an invaluable tool for labeling cells for tracking, proliferation, and viability studies using flow cytometry.[9][10][11]

Principle of Labeling

The fundamental principle behind cell labeling with this compound lies in the reaction between the NHS ester group and primary amines.[5][8] Primary amines are abundant on the cell surface, primarily on lysine (B10760008) residues of proteins.[5][8] The reaction is most efficient at a slightly alkaline pH (typically 8.3-8.5), where the primary amines are deprotonated and thus more nucleophilic.[6][7] The PEG4 spacer provides a flexible linker between the fluorescein dye and the target molecule, which helps to maintain the biological activity of the labeled cell and improves the accessibility of the dye for detection.

Applications in Flow Cytometry

  • Cell Proliferation Assays: Labeled cells can be tracked over several generations. With each cell division, the fluorescence intensity is halved in the daughter cells, allowing for the quantification of cell proliferation.[9]

  • Cell Viability and Cytotoxicity Assays: In conjunction with a viability dye like Propidium Iodide (PI) or 7-AAD, this reagent can be used to distinguish between live and dead cell populations. Live cells with intact membranes will retain the fluorescein label, while dead cells will be permeable to the viability dye.

  • Cell Tracking and Migration Studies: The stable covalent labeling allows for long-term tracking of cell populations in vitro and in vivo.

  • Immunophenotyping: Can be used in combination with fluorescently-conjugated antibodies to identify and characterize specific cell subsets within a heterogeneous population.[11]

Data Presentation

ParameterTypical Range/ValueNotes
Labeling Concentration 1 - 25 µMOptimal concentration should be determined empirically for each cell type.
Incubation Time 15 - 60 minutesLonger incubation times may increase labeling but can also affect cell viability.
Incubation Temperature Room Temperature or 37°C37°C can increase labeling efficiency but may also increase dye internalization.
pH of Labeling Buffer 8.3 - 8.5Crucial for efficient reaction with primary amines.[6][7]
Cell Viability Post-Labeling > 95%Should be assessed to ensure the labeling process does not induce cytotoxicity.
Fluorescence Excitation/Emission ~494 nm / ~518 nmCompatible with the standard FITC channel on most flow cytometers.[3]

Experimental Protocols

Protocol 1: General Cell Surface Labeling

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Target cells in suspension

  • Flow cytometry tubes

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This stock solution should be prepared fresh.[6]

    • Immediately before use, dilute the stock solution to the desired final concentration (e.g., 1-25 µM) in sterile PBS (pH 8.3-8.5). It is critical to avoid buffers containing primary amines, such as Tris, as they will compete with the labeling reaction.[6][7][8]

  • Cell Preparation:

    • Harvest cells and wash them twice with ice-cold PBS to remove any residual media and proteins.

    • Resuspend the cells at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL in PBS (pH 8.3-8.5).

  • Cell Labeling:

    • Add the diluted this compound solution to the cell suspension.

    • Incubate for 15-30 minutes at room temperature, protected from light. Gently mix the cells every 5-10 minutes to ensure uniform labeling.

  • Washing:

    • To quench the reaction and remove unbound dye, add an equal volume of complete cell culture medium containing FBS. The primary amines in the media will react with any remaining NHS ester.

    • Incubate for 5-10 minutes at room temperature.

    • Wash the cells three times with complete cell culture medium or PBS containing 1% FBS. Centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes for each wash.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% FBS).

    • Analyze the cells on a flow cytometer using the FITC or equivalent channel (Excitation: 488 nm laser, Emission: ~520 nm filter).

Protocol 2: Cell Proliferation Assay

Materials:

  • Same as Protocol 1

  • Cell culture plates/flasks

  • Stimulating agent (if applicable)

Procedure:

  • Labeling:

    • Follow steps 1-4 of Protocol 1 to label the cells.

    • After the final wash, resuspend the cells in complete cell culture medium.

  • Cell Culture:

    • Plate the labeled cells at the desired density in culture plates or flasks.

    • If studying proliferation in response to a stimulus, add the appropriate agent to the culture medium.

    • Culture the cells for the desired period (e.g., 24, 48, 72 hours).

  • Harvesting and Analysis:

    • At each time point, harvest the cells.

    • Wash the cells once with PBS.

    • Resuspend the cells in flow cytometry buffer.

    • Analyze the samples by flow cytometry. As cells divide, the fluorescence intensity will decrease by half with each generation, resulting in distinct peaks on the fluorescence histogram.

Visualizations

G cluster_prep Reagent & Cell Preparation cluster_labeling Labeling & Quenching cluster_analysis Washing & Analysis reagent Prepare Fluorescein-PEG4-NHS ester solution in amine-free buffer mix Mix cells and labeling solution reagent->mix cells Prepare single-cell suspension in amine-free buffer cells->mix incubate Incubate at RT (15-30 min) mix->incubate quench Quench with protein-containing medium (e.g., FBS) incubate->quench wash Wash cells 3x quench->wash resuspend Resuspend in flow buffer wash->resuspend analyze Analyze on flow cytometer resuspend->analyze

Caption: Experimental workflow for cell labeling with this compound.

G cluster_cell Cell Surface cluster_reagent Labeling Reagent protein Cell Surface Protein amine Primary Amine (-NH2) protein->amine has nhs NHS Ester Group amine->nhs Reacts with product Stable Amide Bond (Covalent Labeling) amine->product Forms reagent This compound reagent->nhs contains nhs->product Forms

Caption: Covalent labeling of cell surface amines with this compound.

References

Illuminating Cellular Worlds: Applications of Fluorescein-PEG4-NHS Ester in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorescein-PEG4-NHS ester is a versatile and widely utilized fluorescent probe in modern biological research and drug development. This amine-reactive dye combines the bright fluorescence of fluorescein (B123965) with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester group. This combination allows for efficient and stable labeling of primary amines on biomolecules such as proteins, antibodies, and peptides, enabling their visualization and tracking in a multitude of fluorescence microscopy applications. The PEG spacer enhances water solubility and reduces steric hindrance, often improving the biological activity of the labeled molecule.

This document provides detailed application notes and protocols for the use of this compound in various fluorescence microscopy techniques, offering insights into its properties and practical guidance for experimental workflows.

Key Characteristics and Advantages:

  • Bright Green Fluorescence: Fluorescein exhibits a high quantum yield, providing a strong and easily detectable signal.

  • Amine-Reactive Chemistry: The NHS ester group efficiently forms stable covalent amide bonds with primary amines on target biomolecules.[1]

  • Enhanced Hydrophilicity: The PEG4 spacer improves the water solubility of the dye and the resulting conjugate, minimizing aggregation and non-specific binding.

  • Biocompatibility: The PEG linker can reduce the immunogenicity of labeled proteins.

  • Versatility: Applicable in a wide range of fluorescence microscopy techniques, including immunofluorescence, live-cell imaging, and flow cytometry.

Quantitative Data Presentation

A critical aspect of selecting a fluorophore is its photophysical properties. The following table provides a comparative overview of Fluorescein's characteristics against other common fluorophores. It is important to note that the properties of conjugated dyes can be influenced by the local environment and the degree of labeling.

PropertyFluoresceinRhodamine BCyanine5 (Cy5)Alexa Fluor 488
Molar Extinction Coeff. (ε) ~70,000 M⁻¹cm⁻¹[2]~106,000 M⁻¹cm⁻¹[2]~250,000 M⁻¹cm⁻¹[2]~71,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φf) ~0.925 (in 0.1 N NaOH)[3]~0.31 (in water)[2]~0.20[2]~0.92
Excitation Max (nm) ~494 nm~555 nm~649 nm~495 nm
Emission Max (nm) ~518 nm~620 nm~670 nm~519 nm
Relative Photostability Low[2]Moderate[2]High[2]High
Photobleaching Quantum Yield (Φb) ~3-5 x 10⁻⁵[2]~10⁻⁶ - 10⁻⁷[2]~5 x 10⁻⁶[2]Lower than Fluorescein

Note: The photophysical properties can vary depending on the solvent, pH, and conjugation state. The data presented here are for the free dyes under specific conditions and serve as a general comparison. Fluorescein's fluorescence is known to be pH-sensitive.

Experimental Protocols

General Protocol for Labeling Antibodies with this compound

This protocol describes a general procedure for conjugating this compound to an antibody. The optimal dye-to-antibody molar ratio should be determined empirically for each specific antibody to achieve the desired degree of labeling (DOL) without compromising antibody function. A typical starting point is a 10- to 20-fold molar excess of the labeling reagent to the antibody.[1]

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

  • Purification column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), exchange the buffer by dialysis or using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction:

    • Add the calculated amount of the dissolved this compound to the antibody solution while gently vortexing. A common starting molar excess is 10-20 fold.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • (Optional but recommended) Add 1/10th volume of the quenching solution to the reaction mixture to stop the reaction by quenching any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove the unconjugated dye from the labeled antibody using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against PBS at 4°C with several buffer changes over 24-48 hours. The labeled antibody will be in the first colored fraction to elute from the column.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled antibody at 280 nm (A₂₈₀) and 494 nm (A₄₉₄).

    • Calculate the protein concentration and the DOL using the following formulas:

      • Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ x Correction Factor)] / ε_protein

      • Dye Concentration (M) = A₄₉₄ / ε_dye

      • DOL = Dye Concentration / Protein Concentration

    • The molar extinction coefficient (ε) for Fluorescein at 494 nm is approximately 70,000 M⁻¹cm⁻¹. The correction factor for the dye's absorbance at 280 nm is typically around 0.19.

  • Storage:

    • Store the labeled antibody at 4°C for short-term use or at -20°C in single-use aliquots for long-term storage. Protect from light.

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis antibody Antibody in Amine-Free Buffer mix Mix Antibody and Dye (pH 8.3-8.5) antibody->mix Reaction Buffer dye This compound in DMSO/DMF dye->mix incubate Incubate 1-2h (Room Temp, Dark) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify (Column/Dialysis) quench->purify analyze Determine DOL (Spectrophotometry) purify->analyze store Store Labeled Antibody (4°C or -20°C) analyze->store

Workflow for labeling an antibody with this compound.

Protocol for Direct Immunofluorescence Staining of Fixed Cells

This protocol outlines the use of a directly labeled primary antibody with this compound for visualizing a specific protein in fixed cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde in PBS

  • Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS (for intracellular antigens)

  • Blocking Solution: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS

  • Fluorescein-labeled primary antibody

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Cell Preparation:

    • Rinse the cells on coverslips twice with PBS.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If the target antigen is intracellular, incubate the cells with the permeabilization solution for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with the blocking solution for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the Fluorescein-labeled primary antibody in the blocking solution to the predetermined optimal concentration.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish if necessary.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filters for fluorescein (Excitation: ~494 nm, Emission: ~518 nm).

Protocol for Live-Cell Imaging of Labeled Proteins

This protocol provides a general guideline for introducing a this compound labeled protein (e.g., an antibody or ligand) to live cells for imaging.

Materials:

  • Live cells in a suitable imaging dish (e.g., glass-bottom dish)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Fluorescein-labeled protein

  • Environmental chamber for the microscope (to maintain 37°C and 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed the cells in the imaging dish and allow them to adhere and grow to the desired confluency.

  • Labeling:

    • On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging medium.

    • Add the Fluorescein-labeled protein to the cells at a predetermined optimal concentration.

    • Incubate the cells for the desired time to allow for binding and/or internalization. This time will need to be optimized for the specific protein and cell type.

  • Washing (Optional):

    • For imaging surface-bound proteins, you may want to gently wash the cells with pre-warmed imaging medium to remove unbound labeled protein and reduce background fluorescence.

  • Imaging:

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Acquire images using the appropriate laser lines and filter sets for fluorescein.

    • For time-lapse imaging, define the imaging intervals and duration based on the biological process being studied. Minimize light exposure to reduce phototoxicity and photobleaching.

Visualization of Signaling Pathways and Experimental Workflows

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

This compound can be used to label ligands like Epidermal Growth Factor (EGF) to study the EGFR signaling pathway. The binding of fluorescently labeled EGF to its receptor on the cell surface can be visualized, and its subsequent internalization and trafficking can be tracked over time using live-cell imaging. This allows for the investigation of receptor dynamics and the initial steps of signal transduction.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF Fluorescein-EGF EGFR EGFR Monomer EGF->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 Recruitment SOS SOS Grb2->SOS Ras Ras SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation G cluster_formulation Liposome Formulation cluster_delivery In Vitro / In Vivo Delivery cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis Lipids Lipids + Drug Formulation Formulate Fluorescent Liposomes Lipids->Formulation Fluorophore Fluorescein-PEG4-NHS labeled component Fluorophore->Formulation Administration Administer to Cells or Animal Model Formulation->Administration Microscopy Fluorescence Microscopy (Confocal, Live-cell) Administration->Microscopy Biodistribution Biodistribution Microscopy->Biodistribution Uptake Cellular Uptake Microscopy->Uptake Release Drug Release Microscopy->Release

References

Application Notes: Purification of Proteins Labeled with Fluorescein-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The covalent labeling of proteins with fluorescent dyes such as Fluorescein-PEG4-NHS ester is a fundamental technique in biological research and drug development. N-hydroxysuccinimide (NHS) esters are among the most common reagents for labeling primary amines (-NH2) found on the N-terminus of proteins and the side chains of lysine (B10760008) residues[1][2][3]. This process yields fluorescently tagged proteins essential for a variety of applications, including fluorescence microscopy, flow cytometry, immunoassays, and protein-protein interaction studies[4][5].

Following the labeling reaction, the sample is a heterogeneous mixture containing the desired labeled protein, unreacted (free) fluorescent dye, hydrolyzed dye, and potentially aggregated protein species[4]. The removal of these impurities is critical, as their presence can lead to high background signals, inaccurate quantification of labeling efficiency, and interference with downstream applications[1][6]. This document provides detailed protocols for the purification of proteins after labeling with this compound using common laboratory techniques: Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).

Principles of Purification Methods

Successful purification hinges on exploiting the physicochemical differences between the labeled protein and the contaminants. The primary difference is size: the labeled protein is significantly larger than the free this compound molecule.

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their hydrodynamic radius[7][8]. The chromatography column is packed with porous beads. Large molecules, like the labeled protein, cannot enter the pores and are excluded, thus traveling through the column quickly and eluting first. Smaller molecules, such as the free dye, enter the pores, extending their path through the column and causing them to elute later[8]. This method is effective for removing excess dye and can also separate protein aggregates from monomers[8][9].

  • Dialysis: This technique uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules based on size[10]. The labeled protein solution is placed inside a dialysis bag or cassette, which is then submerged in a large volume of buffer (the dialysate). The membrane's pores allow small molecules like the free dye and salts to diffuse out into the dialysate, while retaining the larger labeled protein[10][11]. By performing several changes of the dialysate, the concentration of contaminants in the sample can be reduced to negligible levels.

  • Tangential Flow Filtration (TFF): Also called cross-flow filtration, TFF is a rapid and scalable method for separating, concentrating, and purifying biomolecules[12][13][14]. In TFF, the sample solution flows tangentially across the surface of a semi-permeable membrane[15]. This cross-flow prevents the build-up of molecules on the membrane surface, which can cause fouling in traditional filtration[13]. Pressure drives the solvent and small solutes (like free dye) through the membrane (permeate), while the larger labeled protein is retained (retentate) and concentrated[15][16]. TFF is particularly useful for processing larger sample volumes[16].

Experimental Workflows and Protocols

Workflow Overview

The overall process involves preparing the protein, performing the labeling reaction, purifying the conjugate to remove excess dye, and finally, characterizing the purified product.

G Protein_Prep Protein Preparation (Buffer Exchange into Amine-Free Buffer) Labeling_Reaction Labeling Reaction (Add this compound) Protein_Prep->Labeling_Reaction Purification Purification (Remove Unreacted Dye) Labeling_Reaction->Purification Characterization Characterization (Assess Purity & Degree of Labeling) Purification->Characterization

Caption: High-level workflow for protein labeling and purification.

Protocol 1: Protein Labeling with this compound

This protocol provides a general guideline for labeling proteins. The optimal protein concentration and dye-to-protein molar ratio may need to be determined empirically.

Materials:

  • Purified protein (50 µL - 1 mL at 1-10 mg/mL)[1]

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)[1][17]

  • Labeling Buffer: 0.1 M sodium bicarbonate or 50 mM borate (B1201080) buffer, pH 8.3-8.5. Amine-free buffers like PBS (pH 7.2-7.4) can also be used, but the reaction will be slower[1][2][18]. Avoid buffers containing primary amines like Tris or glycine[1][19].

  • Reaction tubes

Procedure:

  • Protein Preparation: If the protein is not in an amine-free buffer, perform a buffer exchange into the Labeling Buffer using dialysis or a desalting column[1][19].

  • Prepare Dye Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature[1][19]. Dissolve the NHS ester in a minimal amount of DMF or DMSO to create a 1-10 mg/mL stock solution[17][20].

  • Calculate Molar Ratio: Determine the amount of dye needed. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point for antibody labeling[1].

  • Labeling Reaction: Add the calculated volume of the dye solution to the protein solution while gently stirring or vortexing[17][21].

  • Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours on ice[1][22]. Protect the reaction from light by wrapping the tube in aluminum foil[4].

  • Purification: Proceed immediately to one of the purification protocols below to remove the unreacted dye[1][18].

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

Materials:

  • Labeled protein mixture

  • SEC column (e.g., Sephadex G-25, BioGel P-30, or pre-packed desalting columns)[20]

  • Elution Buffer (e.g., PBS, pH 7.4)

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 5 column volumes of Elution Buffer according to the manufacturer's instructions[20].

  • Sample Application: Allow the buffer to drain from the column until it reaches the top of the gel bed. Carefully load the entire volume of the labeling reaction mixture onto the center of the gel bed[23].

  • Elution: Once the sample has entered the gel bed, add Elution Buffer to the top of the column.

  • Fraction Collection: Begin collecting fractions immediately. The labeled protein, being larger, will elute first and can often be visually identified as the first colored band to exit the column[23]. The smaller, unreacted dye will elute later in a separate, more diffuse band.

  • Monitoring: Monitor the elution profile by measuring the absorbance of the fractions at 280 nm (for protein) and ~494 nm (for fluorescein).

  • Pooling: Pool the fractions containing the purified labeled protein (i.e., those with high absorbance at both 280 nm and 494 nm).

Protocol 3: Purification by Dialysis

Materials:

  • Labeled protein mixture

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for a >50 kDa protein)[11]

  • Dialysis Buffer (e.g., PBS, pH 7.4)

  • Large beaker (volume should be at least 200-500 times the sample volume)

  • Stir plate and stir bar

Procedure:

  • Prepare Dialysis Membrane: Prepare the dialysis membrane according to the manufacturer's instructions, which typically involves rinsing with water.

  • Load Sample: Load the labeled protein mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped, and securely clamp both ends[24][25].

  • First Dialysis: Submerge the sealed dialysis device in the beaker containing the Dialysis Buffer. Place the beaker on a stir plate and stir gently at 4°C or room temperature[11][24]. Dialyze for 2-4 hours[10].

  • Buffer Changes: Discard the dialysate and replace it with fresh Dialysis Buffer. Repeat this step at least two more times. For optimal removal of contaminants, the final dialysis step can be performed overnight at 4°C[10].

  • Sample Recovery: Carefully remove the dialysis device from the buffer. Open the device and transfer the purified labeled protein to a clean tube[11].

Protocol 4: Purification by Tangential Flow Filtration (TFF)

Materials:

  • TFF system (pump, reservoir, pressure gauges, tubing)

  • TFF membrane cassette with an appropriate MWCO (e.g., 10 kDa or 30 kDa)

  • Diafiltration Buffer (e.g., PBS, pH 7.4)

  • Collection vessel

Procedure:

  • System Setup: Assemble the TFF system according to the manufacturer's instructions.

  • Membrane Equilibration: Flush the system with buffer to wet the membrane and remove any storage solution.

  • Concentration (Optional): Add the labeled protein mixture to the reservoir. Start the pump to circulate the solution tangentially across the membrane. The permeate (containing buffer and free dye) will pass through the membrane, concentrating the labeled protein in the retentate.

  • Diafiltration (Buffer Exchange): Once the sample is concentrated to a desired volume, begin the diafiltration process. Add Diafiltration Buffer to the reservoir at the same rate that permeate is being removed. This washes out the remaining free dye and exchanges the buffer. Typically, 5-10 diavolumes are sufficient for complete removal of small molecules.

  • Sample Recovery: Once diafiltration is complete, stop the pump and recover the purified, concentrated labeled protein from the system.

Data Presentation: Comparison of Purification Methods

The choice of purification method depends on factors such as sample volume, required purity, processing time, and available equipment.

ParameterSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation by hydrodynamic radiusDiffusion across a semi-permeable membraneConvective transport across a semi-permeable membrane
Typical Sample Volume < 5 mL0.1 mL - 100 mL10 mL - thousands of liters[16]
Processing Time Fast (30-60 minutes)Slow (12-48 hours)Very Fast (1-4 hours)
Protein Recovery High (>90%)Moderate-High (80-95%, potential for sample loss)Very High (>95%)
Final Concentration DilutedSlightly DilutedConcentrated
Scalability LimitedModerateHighly Scalable[16]
Key Advantage Good for removing aggregatesSimple setup, low costFast, scalable, combines concentration & purification[14][16]
Key Disadvantage Sample dilution, potential for column cloggingVery time-consumingRequires specialized equipment, potential for membrane fouling

Assessment of Labeling Efficiency and Purity

After purification, it is essential to determine the concentration of the labeled protein and the Degree of Labeling (DOL), also known as the fluor-to-protein (F/P) ratio.

Procedure:

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the absorbance maximum for fluorescein (B123965), which is ~494 nm (A494)[1][6].

  • Calculate Protein Concentration: The dye absorbs light at 280 nm, so a correction factor (CF) is needed to accurately determine the protein concentration. The CF for fluorescein is approximately 0.30[6].

    • Corrected A280 = A280 - (A494 × CF)

    • Protein Concentration (M) = Corrected A280 / (ε_protein × path length)

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A494 / (ε_dye × path length)

      • ε_dye for fluorescein is ~68,000 M⁻¹cm⁻¹ at pH > 8[6].

  • Calculate Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

A typical DOL for antibodies is between 3 and 7. Higher ratios can sometimes lead to fluorescence quenching and loss of protein activity[26]. Purity can be further assessed by SDS-PAGE, where the labeled protein should run as a single band with fluorescence detectable by a gel imager.

Visualization of Method Selection Logic

The selection of a purification method is a trade-off between speed, scale, and equipment availability.

G SEC Size Exclusion Chromatography Speed Speed SEC->Speed Fast Scale Scalability SEC->Scale Low Cost Equipment Cost SEC->Cost Moderate Dilution Sample Dilution SEC->Dilution High Recovery Protein Recovery SEC->Recovery High Dialysis Dialysis Dialysis->Speed Slow Dialysis->Scale Moderate Dialysis->Cost Low Dialysis->Dilution Low Dialysis->Recovery Moderate TFF Tangential Flow Filtration TFF->Speed Very Fast TFF->Scale High TFF->Cost High TFF->Dilution None (Concentrates) TFF->Recovery Very High

Caption: Key characteristics influencing the choice of purification method.

References

Application Notes and Protocols for Fluorescein-PEG4-NHS Ester in ELISA and Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-PEG4-NHS ester is a fluorescent labeling reagent that combines the bright green fluorescence of fluorescein (B123965) with the benefits of a polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines on proteins, such as antibodies, to form stable covalent bonds. The inclusion of a four-unit PEG spacer (PEG4) enhances the water solubility of the labeled molecule and reduces steric hindrance, which can help maintain the biological activity of the conjugated protein. Furthermore, PEGylation is known to minimize non-specific binding in immunoassays, leading to improved signal-to-noise ratios.[1][2] These characteristics make this compound an excellent choice for developing sensitive and robust ELISA and Western Blot assays.

This document provides detailed protocols for labeling antibodies with this compound and their subsequent use in direct ELISA and fluorescent Western Blotting.

Data Presentation

Table 1: Recommended Starting Conditions for Antibody Labeling
ParameterRecommended ValueRange for Optimization
Antibody Concentration2 mg/mL1 - 5 mg/mL
Molar Excess of Dye10-fold5 to 20-fold
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3pH 8.0 - 8.5
Reaction Time1 hour at Room Temperature1 - 2 hours
Quenching Reagent1 M Tris-HCl, pH 8.0-
Table 2: Representative Data for a Direct Fluorescent ELISA
Antigen Concentration (ng/mL)Mean Fluorescence Intensity (RFU)Standard DeviationSignal-to-Noise Ratio
100015,80075079
5008,20041041
2504,30022021.5
1252,25011511.25
62.51,200656
31.25650353.25
0 (Blank)200151
Table 3: Troubleshooting Guide for Fluorescent Western Blot
IssuePossible CauseSuggested Solution
High Background - Inadequate blocking- Antibody concentration too high- Insufficient washing- Increase blocking time or try a different blocking agent (e.g., BSA for phospho-antibodies)- Titrate the primary and secondary antibodies to determine the optimal concentration- Increase the number and duration of wash steps
Weak or No Signal - Insufficient protein loading- Poor transfer of proteins- Inactive antibody- Increase the amount of protein loaded onto the gel- Optimize transfer conditions (time, voltage)- Use a fresh aliquot of antibody and ensure proper storage
Multiple Bands - Protein degradation- Non-specific antibody binding- Add protease inhibitors to the sample buffer- Optimize antibody dilution and blocking conditions

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol describes the covalent conjugation of this compound to a primary antibody.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., PD-10)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Adjust the antibody concentration to 2 mg/mL in the Reaction Buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the dye solution for a 10-fold molar excess.

    • Slowly add the dissolved dye to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching the Reaction:

    • Add 1/10th volume of Quenching Buffer to the reaction mixture to stop the labeling reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye using a desalting column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (the first colored band to elute).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified antibody at 280 nm (A280) and 494 nm (A494).

    • Calculate the protein concentration and the dye concentration using the following formulas:

      • Protein Concentration (M) = [A280 - (A494 x 0.195)] / ε_protein

      • Dye Concentration (M) = A494 / ε_dye

    • DOL = Dye Concentration / Protein Concentration

    • (ε_protein for IgG = 210,000 M⁻¹cm⁻¹; ε_dye for Fluorescein = 75,000 M⁻¹cm⁻¹)

Protocol 2: Direct ELISA with Fluorescein-Labeled Antibody

This protocol outlines the use of a directly labeled antibody in an ELISA format.[3][4][5]

Materials:

  • 96-well microplate

  • Antigen

  • Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6

  • Blocking Buffer: 1% BSA in PBS

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Fluorescein-labeled antibody

  • Fluorescence plate reader

Procedure:

  • Antigen Coating:

    • Dilute the antigen to the desired concentration in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well of the microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Incubation with Labeled Antibody:

    • Wash the plate three times with Wash Buffer.

    • Dilute the fluorescein-labeled antibody in Blocking Buffer to the optimal concentration (typically 0.1 - 1 µg/mL).

    • Add 100 µL of the diluted antibody to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Read the fluorescence intensity at an excitation of ~494 nm and an emission of ~518 nm using a fluorescence plate reader.

Protocol 3: Fluorescent Western Blot with Directly Labeled Antibody

This protocol details the use of a directly labeled antibody for protein detection in a Western Blot.[6][7][8][9][10]

Materials:

  • SDS-PAGE gel and electrophoresis equipment

  • PVDF or low-fluorescence nitrocellulose membrane

  • Transfer buffer and blotting apparatus

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Wash Buffer: TBST

  • Fluorescein-labeled antibody

  • Fluorescent imaging system

Procedure:

  • Protein Separation and Transfer:

    • Separate the protein samples by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Incubation with Labeled Antibody:

    • Dilute the fluorescein-labeled antibody in Blocking Buffer to the optimal concentration (typically 0.1 - 1 µg/mL).

    • Incubate the membrane with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the membrane three times for 10 minutes each with Wash Buffer.

  • Detection:

    • Image the blot using a fluorescent imaging system with an excitation source and emission filter appropriate for fluorescein (e.g., Cy2/FITC channel).

Visualizations

G cluster_0 Antibody Labeling with this compound Antibody Antibody Reaction Conjugation (pH 8.3) Antibody->Reaction Fluorescein-PEG4-NHS_Ester Fluorescein-PEG4-NHS_Ester Fluorescein-PEG4-NHS_Ester->Reaction Purification Desalting Column Reaction->Purification Labeled_Antibody Fluorescein-labeled Antibody Purification->Labeled_Antibody

Caption: Workflow for labeling an antibody with this compound.

G cluster_1 Direct ELISA Workflow Antigen_Coating 1. Antigen Coating Blocking 2. Blocking Antigen_Coating->Blocking Add_Labeled_Ab 3. Add Labeled Ab Blocking->Add_Labeled_Ab Washing 4. Washing Add_Labeled_Ab->Washing Detection 5. Read Fluorescence Washing->Detection G cluster_2 Fluorescent Western Blot Workflow SDS_PAGE 1. SDS-PAGE Transfer 2. Transfer to Membrane SDS_PAGE->Transfer Blocking 3. Blocking Transfer->Blocking Incubate_Labeled_Ab 4. Incubate with Labeled Ab Blocking->Incubate_Labeled_Ab Washing 5. Washing Incubate_Labeled_Ab->Washing Imaging 6. Fluorescent Imaging Washing->Imaging

References

Troubleshooting & Optimization

how to reduce background fluorescence with Fluorescein-PEG4-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Fluorescein-PEG4-NHS Ester for bioconjugation and subsequent fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescent labeling reagent. It consists of three key components:

  • Fluorescein (B123965): A widely used green fluorescent dye.

  • PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic spacer arm that increases the solubility of the molecule in aqueous buffers and can help reduce non-specific binding of the conjugate.

  • NHS Ester (N-Hydroxysuccinimide ester): A reactive group that forms a stable covalent amide bond with primary amines (-NH₂) found on proteins (e.g., lysine (B10760008) residues) and other biomolecules.

It is commonly used to fluorescently label antibodies, proteins, and other molecules for applications such as immunofluorescence, flow cytometry, and fluorescence microscopy.

Q2: What is the optimal pH for labeling with this compound?

A2: The optimal pH for the reaction between an NHS ester and a primary amine is between 7 and 9, with a more ideal range of 8.3-8.5.[1][2] At a lower pH, the primary amines are protonated and less reactive. At a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the labeling efficiency.[1]

Q3: What buffers should I use for the labeling reaction?

A3: It is crucial to use an amine-free buffer for the conjugation reaction. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to low labeling efficiency.[3] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, or borate (B1201080) buffer at the appropriate pH.[2]

Q4: How can I remove the unconjugated this compound after the labeling reaction?

A4: Removing unbound dye is critical to reduce background fluorescence.[4] Common methods include:

  • Size-Exclusion Chromatography (e.g., gel filtration columns): This is a highly effective method that separates the larger labeled protein from the smaller, unconjugated dye.[5]

  • Dialysis: Effective for removing small molecules from larger proteins, but it can be a slower process.

  • Spin Columns: Commercially available spin columns containing desalting resins can rapidly remove excess dye.[6]

Q5: How do I calculate the degree of labeling (DOL) or dye-to-protein ratio?

A5: The degree of labeling can be estimated using spectrophotometry by measuring the absorbance of the purified conjugate at two wavelengths:

  • ~280 nm: To determine the protein concentration.

  • ~494 nm: The absorbance maximum of fluorescein.

A correction factor is needed because the dye also absorbs at 280 nm. The following formula can be used:

Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ × CF)] / ε_protein DOL = A₄₉₄ / (ε_dye × Protein Concentration)

Where:

  • A₂₈₀ and A₄₉₄ are the absorbances at 280 nm and 494 nm, respectively.

  • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀/A₄₉₄).

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of fluorescein at 494 nm (approximately 68,000 M⁻¹cm⁻¹).[7]

An optimal DOL for antibodies is typically between 2 and 10.[7]

Troubleshooting Guides

High background fluorescence is a common issue in experiments using fluorescently labeled molecules. This guide will help you identify the source of the problem and provide solutions to improve your signal-to-noise ratio.

Problem 1: High Background Fluorescence Across the Entire Sample

This is often due to issues with the labeling reaction, purification, or the staining protocol itself.

Possible Causes and Solutions:

  • Cause: Excess, unbound this compound.

    • Solution: Ensure thorough removal of all unconjugated dye after the labeling reaction. Consider using a combination of purification methods, such as a spin column followed by dialysis, for optimal purity.[5][6]

  • Cause: Non-specific binding of the fluorescently labeled probe.

    • Solution 1: Optimize Blocking. Use an appropriate blocking buffer to saturate non-specific binding sites on your sample before applying the fluorescent conjugate. The choice of blocking agent can be critical.

    • Solution 2: Adjust Probe Concentration. Titrate the concentration of your fluorescently labeled molecule to find the optimal balance between specific signal and background.[1]

    • Solution 3: Increase Washing. Increase the number and duration of wash steps after incubation with the fluorescent probe to remove non-specifically bound molecules. Adding a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer can be beneficial.[8]

  • Cause: The fluorescence of fluorescein is pH-sensitive.

    • Solution: Ensure your final imaging buffer has a pH that is optimal for fluorescein fluorescence (typically pH > 8).[9] Fluorescence intensity decreases significantly at acidic pH.[10]

Problem 2: Autofluorescence from the Sample

Biological samples often contain endogenous molecules that fluoresce, which can obscure the specific signal.

Possible Causes and Solutions:

  • Cause: Endogenous fluorophores in the cells or tissue (e.g., collagen, elastin, NADH, flavins).

    • Solution 1: Use a Quenching Agent. Several chemical reagents can be used to reduce autofluorescence.

    • Solution 2: Spectral Separation. If possible, use a fluorophore with an emission spectrum that is distinct from the autofluorescence spectrum of your sample.

    • Solution 3: Photobleaching. Exposing the sample to the excitation light before imaging can sometimes reduce autofluorescence, but this should be done carefully to avoid photobleaching your specific signal.

Problem 3: Issues with the Labeling Reaction

Low labeling efficiency can lead to a weak signal that is difficult to distinguish from the background.

Possible Causes and Solutions:

  • Cause: Hydrolysis of the NHS ester.

    • Solution: Use the this compound immediately after reconstituting it in an anhydrous solvent like DMSO or DMF. Avoid aqueous storage of the reactive dye.[3] Perform the reaction at the optimal pH (8.3-8.5) and be mindful that the rate of hydrolysis increases with pH.[11]

  • Cause: Incompatible buffer.

    • Solution: Ensure your protein is in an amine-free buffer (e.g., PBS, bicarbonate, or borate buffer) before adding the NHS ester.[2]

  • Cause: Low protein concentration.

    • Solution: The labeling reaction is more efficient at higher protein concentrations. If possible, concentrate your protein before labeling.

Data Presentation

Table 1: Comparison of Common Blocking Agents for Immunofluorescence

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% in PBS or TBS- Readily available. - Generally provides good blocking.- Can contain endogenous immunoglobulins that may cross-react with secondary antibodies. Use IgG-free BSA to mitigate this.
Normal Serum 5-10% in PBS or TBS- Very effective at blocking non-specific binding, especially when the serum is from the same species as the secondary antibody.- Can be more expensive than BSA or milk. - Must match the host species of the secondary antibody.
Non-fat Dry Milk 1-5% in PBS or TBS- Inexpensive and readily available. - Can be a very effective blocker.- Contains phosphoproteins, which can interfere with the detection of phosphorylated targets. - Contains biotin, making it unsuitable for avidin-biotin detection systems.[12]
Fish Gelatin 0.1-0.5% in PBS or TBS- Less likely to cross-react with mammalian antibodies compared to BSA or milk.[13]- Can be less effective than serum for some applications.
Commercial Blocking Buffers Varies by manufacturer- Optimized formulations for specific applications (e.g., fluorescent western blotting). - Often protein-free options are available.- Can be more expensive.

Table 2: Autofluorescence Quenching Agents

Quenching AgentMechanism of ActionTarget AutofluorescenceConsiderations
Sodium Borohydride (NaBH₄) Reduces aldehyde-induced fluorescence by converting carbonyl groups to hydroxyl groups.Aldehyde-fixed tissues.Can sometimes induce autofluorescence in certain cell types (e.g., erythrocytes).[14] Markedly quenches autofluorescence.[15]
Sudan Black B A lipophilic dye that is thought to quench autofluorescence by absorbing the fluorescent signal.Lipofuscin and other lipid-rich structures.Can introduce a dark precipitate on the tissue.[16] Very effective quencher of autofluorescence.[15]
Trypan Blue Quenches fluorescence through energy transfer.Broad-spectrum autofluorescence.Can reduce the intensity of the specific signal.
Commercial Quenching Reagents (e.g., TrueVIEW™, TrueBlack™) Various proprietary mechanisms.Often target specific sources of autofluorescence like collagen, elastin, and red blood cells.[17]Can be highly effective and optimized for immunofluorescence.[4][18]

Table 3: pH Dependence of Fluorescein Fluorescence Quantum Yield

pHRelative Quantum YieldIonic Form of Fluorescein
< 4Very Low (<0.1)Cationic/Neutral
5~0.2Neutral/Monoanionic
6~0.4Monoanionic
7~0.7Monoanionic/Dianionic
> 8~0.9-1.0Dianionic
Data is generalized from multiple sources. The exact quantum yield can vary with buffer composition and temperature.[9]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound
  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of ~10 mg/mL.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[3]

    • Gently mix and incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.

  • Purification:

    • Remove the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25), a spin desalting column, or dialysis.

    • Collect the fractions containing the labeled protein.

  • Characterization and Storage:

    • Determine the protein concentration and degree of labeling (DOL) using spectrophotometry.

    • Store the labeled protein at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage, protected from light.

Protocol 2: General Indirect Immunofluorescence Protocol
  • Sample Preparation:

    • Grow cells on sterile coverslips or prepare tissue sections on microscope slides.

    • Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

    • Wash the samples three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the samples with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the samples with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature to block non-specific binding sites.[19]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the samples with the diluted primary antibody overnight at 4°C in a humidified chamber.[20]

  • Washing:

    • Wash the samples three times with PBS containing 0.1% Triton X-100 for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the Fluorescein-labeled secondary antibody to its optimal concentration in the blocking buffer.

    • Incubate the samples with the diluted secondary antibody for 1-2 hours at room temperature in the dark.[19]

  • Final Washes:

    • Wash the samples three times with PBS containing 0.1% Triton X-100 for 5 minutes each, followed by a final wash with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish.

    • Image the samples using a fluorescence microscope with the appropriate filter set for fluorescein (Excitation/Emission: ~494/518 nm).

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_if Immunofluorescence protein_prep Protein Preparation (Amine-free buffer, pH 8.3-8.5) conjugation Conjugation Reaction (1-2 hours, room temp, dark) protein_prep->conjugation reagent_prep Reagent Preparation (Fluorescein-PEG4-NHS in DMSO/DMF) reagent_prep->conjugation purification Purification (Size-exclusion chromatography) conjugation->purification characterization Characterization & Storage (DOL calculation, -20°C) purification->characterization sample_prep Sample Preparation (Fixation & Permeabilization) blocking Blocking (1 hour, room temp) sample_prep->blocking primary_ab Primary Antibody Incubation (Overnight, 4°C) blocking->primary_ab secondary_ab Fluorescent Secondary Ab Incubation (1-2 hours, room temp, dark) primary_ab->secondary_ab mounting Mounting & Imaging secondary_ab->mounting

Figure 1: Experimental workflow for protein labeling and immunofluorescence.

background_fluorescence cluster_sources Sources of Background cluster_solutions Solutions high_background High Background Fluorescence unbound_dye Unbound Fluorescent Dye high_background->unbound_dye nonspecific_binding Non-specific Binding high_background->nonspecific_binding autofluorescence Sample Autofluorescence high_background->autofluorescence purification Improve Purification unbound_dye->purification blocking Optimize Blocking nonspecific_binding->blocking washing Increase Washing nonspecific_binding->washing ab_titration Titrate Antibody/Probe nonspecific_binding->ab_titration quenching Use Quenching Agents autofluorescence->quenching

Figure 2: Logical relationship between sources of background fluorescence and their solutions.

nhs_ester_reaction cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products nhs_ester This compound conjugate Fluorescently Labeled Protein (Stable Amide Bond) nhs_ester->conjugate protein Protein with Primary Amine (-NH2) protein->conjugate conditions pH 8.3 - 8.5 Amine-free buffer conditions->conjugate byproduct N-Hydroxysuccinimide

References

Technical Support Center: Preventing Photobleaching of Fluorescein-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of Fluorescein-PEG4-NHS ester in fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is my this compound signal fading?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, such as fluorescein (B123965), upon exposure to excitation light.[1][2] This process renders the fluorophore incapable of fluorescing, leading to a gradual decrease in your signal during imaging. The primary mechanism involves the transition of the fluorescein molecule to a long-lived excited triplet state.[3] In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS), which then chemically damage the fluorophore, causing it to lose its fluorescence.[2]

Q2: How can I confirm that the signal loss I'm observing is due to photobleaching?

A2: A hallmark of photobleaching is a progressive decrease in fluorescence intensity specifically in the area being illuminated.[2] To confirm this, you can perform a simple test: image a single area of your sample continuously and plot the fluorescence intensity over time. A decaying curve is indicative of photobleaching.[2] You will also notice that adjacent, un-illuminated areas of your sample remain bright.

Q3: Are there more photostable alternatives to fluorescein?

A3: Yes, several classes of fluorescent dyes are known to be more photostable than fluorescein. For instance, Alexa Fluor dyes are generally recognized for their superior brightness and photostability compared to traditional dyes like fluorescein isothiocyanate (FITC).[4][5] However, the choice of fluorophore often depends on the specific experimental requirements, including the available excitation and emission filters on your microscope.

Q4: What is the optimal pH for imaging fluorescein conjugates?

A4: The fluorescence intensity of fluorescein is highly pH-dependent.[1] Optimal fluorescence is typically observed in an alkaline environment, with a pH between 7.4 and 8.5.[1][6] In acidic conditions (below pH 7), the fluorescence of fluorescein is significantly reduced.[1] Therefore, maintaining the pH of your imaging buffer in the optimal range is crucial for a strong and stable signal.

Troubleshooting Guide: Rapid Signal Loss

If you are experiencing rapid fading of your this compound signal, consult the following troubleshooting guide.

Potential Cause Recommended Solution
Excessive Excitation Light Reduce the intensity of the excitation source (laser power or lamp intensity) to the minimum level required for a satisfactory signal-to-noise ratio. Use neutral density filters to attenuate the light without altering its spectral properties.[2]
Prolonged Exposure Time Decrease the camera exposure time. For time-lapse experiments, increase the interval between image acquisitions. Use the microscope's shutter to block the light path when not actively acquiring an image.[7]
Suboptimal Imaging Buffer Ensure your imaging buffer has a pH between 7.4 and 8.5 to maximize fluorescein fluorescence.[1][6]
Absence of Antifade Reagent Incorporate a commercial or homemade antifade reagent into your mounting medium for fixed samples or your imaging medium for live cells.[8]
High Oxygen Concentration For fixed samples, the use of antifade reagents that scavenge oxygen is highly effective. For live-cell imaging, this is more challenging, but some specialized live-cell antifade reagents can help.[9]

Key Strategies to Minimize Photobleaching

Optimize Imaging Conditions

The most straightforward way to reduce photobleaching is to minimize the amount of light hitting your sample.

  • Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a usable signal.

  • Minimize Exposure Time: Keep camera exposure times as short as possible.

  • Use Efficient Detectors: More sensitive detectors (e.g., sCMOS cameras) allow for the use of lower excitation light levels.

  • Avoid Unnecessary Illumination: Use transmitted light to locate the region of interest before switching to fluorescence imaging.[2] Block the excitation light path when not acquiring images.

Utilize Antifade Reagents

Antifade reagents are chemical cocktails that protect fluorophores from photobleaching, primarily by scavenging reactive oxygen species.[10]

Antifade Reagent Type Common Components Application Considerations
Commercial Mounting Media ProLong™ Gold, VECTASHIELD®, SlowFade™Fixed CellsCan sometimes cause an initial drop in fluorescence (quenching) but significantly slows subsequent fading.[10] Some may not be compatible with certain fluorophores (e.g., cyanine (B1664457) dyes).[10]
Live-Cell Antifade Reagents Trolox™, Oxyrase®Live CellsMust be non-toxic and not interfere with cellular processes. Their effectiveness can be less pronounced than with fixed-cell reagents.[9]
Homemade Formulations p-Phenylenediamine (PPD), n-propyl gallate (NPG), DABCOFixed CellsCan be cost-effective but may have batch-to-batch variability and potential for autofluorescence.[6][10]
Proper Sample Preparation and Handling
  • Optimal pH: Ensure your mounting or imaging buffer is within the optimal pH range for fluorescein (7.4-8.5).[1]

  • Storage: Store stained samples in the dark at 4°C to prevent photobleaching and degradation of the fluorescent signal over time.

Experimental Protocol: Immunofluorescence Staining with Photobleaching Prevention

This protocol provides a general workflow for immunofluorescence staining using a primary antibody and a secondary antibody conjugated to this compound, with integrated steps to minimize photobleaching.

G cluster_prep Sample Preparation cluster_stain Antibody Staining cluster_mount Mounting and Imaging prep1 Fix and Permeabilize Cells prep2 Blocking Step prep1->prep2 stain1 Primary Antibody Incubation prep2->stain1 stain2 Washing Steps stain1->stain2 stain3 Fluorescein-conjugated Secondary Antibody Incubation (in the dark) stain2->stain3 stain4 Final Washing Steps (in the dark) stain3->stain4 mount1 Mount with Antifade Medium stain4->mount1 mount2 Seal Coverslip mount1->mount2 mount3 Image with Optimized Settings (Low light, short exposure) mount2->mount3

Caption: Workflow for immunofluorescence with photobleaching prevention.

Materials:

  • Fixed and permeabilized cells on coverslips

  • Primary antibody

  • This compound conjugated secondary antibody

  • Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Antifade mounting medium

  • Nail polish or sealant

Procedure:

  • Blocking: Incubate the fixed and permeabilized cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the coverslips three times with wash buffer for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: From this point on, protect the samples from light. Dilute the this compound conjugated secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.

  • Final Washes: Wash the coverslips three times with wash buffer for 5 minutes each in the dark.

  • Mounting: Place a drop of antifade mounting medium onto a glass slide. Carefully invert the coverslip onto the drop of medium, avoiding air bubbles.

  • Sealing: Seal the edges of the coverslip with nail polish or a suitable sealant to prevent the mounting medium from drying out.

  • Curing: Allow the mounting medium to cure according to the manufacturer's instructions (often overnight at room temperature in the dark).

  • Imaging: Image the samples using a fluorescence microscope. Start with the lowest possible excitation light intensity and the shortest exposure time that allows for clear visualization of the signal. Use transmitted light to find and focus on the cells of interest before exposing them to the excitation light.

Visualizing the Photobleaching Process

The following diagrams illustrate the mechanism of photobleaching and a logical workflow for troubleshooting.

G cluster_jablonski Jablonski Diagram: Photobleaching Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 1. Excitation S1->S0 2. Fluorescence T1 Excited Triplet State (T₁) S1->T1 3. Intersystem Crossing Bleached Bleached State T1->Bleached 4. Reaction with O₂ (Photobleaching)

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.

G start Signal Fading? check_area Is fading localized to illuminated area? start->check_area not_pb Consider other issues: - Sample movement - Buffer evaporation check_area->not_pb No is_pb Photobleaching is likely check_area->is_pb Yes reduce_light Reduce Light Exposure: - Lower laser/lamp power - Shorter exposure time is_pb->reduce_light use_antifade Use/Optimize Antifade Reagent is_pb->use_antifade check_ph Check Buffer pH (Optimal: 7.4-8.5) is_pb->check_ph

Caption: Troubleshooting workflow for diagnosing photobleaching.

References

Technical Support Center: Fluorescein-PEG4-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Fluorescein-PEG4-NHS ester conjugation and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unconjugated this compound from my sample?

A1: The most common and effective methods for removing unconjugated dye are size exclusion chromatography (also known as gel filtration), dialysis, and precipitation.[1][2][3][4] The choice of method depends on factors such as the size of your molecule of interest, the required purity, and the sample volume.

Q2: My labeling efficiency with this compound is very low. What are the potential causes?

A2: Low labeling efficiency is a frequent issue and can stem from several factors.[5] Key considerations include:

  • Reaction Conditions: The pH of the reaction buffer is critical; an optimal pH range is typically 7.2-8.5.[2][5] Temperatures that are too high or incubation times that are too long can lead to hydrolysis of the NHS ester.[5]

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, significantly reducing labeling efficiency.[5][6]

  • Reagent Quality: NHS esters are sensitive to moisture and should be stored in a desiccated environment.[7][8] It is recommended to dissolve the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use.[2][5]

  • Protein Properties: The accessibility of primary amines (N-terminus and lysine (B10760008) residues) on your protein's surface is crucial for the reaction to occur.[5]

Q3: I am observing precipitation in my sample after the labeling reaction. What could be the cause?

A3: Protein precipitation after fluorescent labeling can occur for a few reasons. The addition of the hydrophobic fluorescein (B123965) dye can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.[9] Using organic solvents like DMSO or DMF to dissolve the NHS ester can also denature the protein if the concentration is too high.[10][11] To mitigate this, it is advisable to keep the labeling stoichiometry low (e.g., 1:1) and to use a minimal amount of organic solvent.[9]

Q4: Can I use dialysis to remove the unconjugated dye?

A4: Yes, dialysis is a viable method for removing small molecules like unconjugated dyes from larger molecules such as proteins.[12][13] It is important to use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your labeled molecule but large enough to allow the free dye to pass through. For example, for IgG antibodies, a 12,000–14,000 Dalton MWCO tubing is suitable.[14] However, be aware that some non-sulfonated dyes have poor water solubility and may precipitate during dialysis, making gel filtration a better choice in those cases.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the removal of unconjugated this compound.

Problem Potential Cause Recommended Solution
High background fluorescence in final sample Incomplete removal of unconjugated dye.Optimize your purification method. For size exclusion chromatography, ensure the column is adequately sized for your sample volume and that you are collecting the correct fractions.[3][15] For dialysis, increase the number of buffer changes and the total dialysis time.[12][14]
Low recovery of labeled protein The protein may be sticking to the purification matrix (e.g., chromatography resin or dialysis membrane). The protein may have precipitated during the labeling or purification process.For chromatography, consider using a different type of resin or changing the buffer composition.[13] For dialysis, ensure the buffer conditions are optimal for your protein's stability. If precipitation is observed, try to redissolve the protein or optimize the labeling conditions to prevent it.[9]
Labeled protein is inactive The NHS ester may have reacted with a critical amine group in the active site of the protein. The conjugation process or the presence of the dye may have altered the protein's conformation.Try to reduce the molar excess of the NHS ester during the labeling reaction to decrease the degree of labeling.[9] Consider alternative labeling strategies that target different functional groups if the primary amines are essential for activity.
Free dye is not separating from the labeled protein during size exclusion chromatography The molecular weight of your protein may be too close to that of the dye-PEG conjugate for effective separation. The column resolution may be insufficient.Use a longer column or a resin with a smaller bead size to improve resolution.[13] Alternatively, consider a different purification method like dialysis or affinity chromatography if your protein has a suitable tag.[13]

Experimental Protocols

Protocol 1: Removal of Unconjugated Dye by Size Exclusion Chromatography (SEC)

This protocol is suitable for separating labeled proteins from smaller, unconjugated dye molecules.

Materials:

  • Size exclusion chromatography column (e.g., Sephadex G-25)[15]

  • Equilibration and elution buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Fraction collector or collection tubes

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer.

  • Sample Loading: Carefully load the reaction mixture onto the top of the column.

  • Elution: Begin the elution with the buffer and start collecting fractions. The larger, labeled protein will elute first, followed by the smaller, unconjugated dye molecules.

  • Fraction Analysis: Monitor the fractions for protein (e.g., by measuring absorbance at 280 nm) and for the fluorescein dye (by measuring absorbance at ~494 nm).

  • Pooling and Concentration: Pool the fractions containing the purified, labeled protein. If necessary, concentrate the sample using a centrifugal filter device.

Protocol 2: Removal of Unconjugated Dye by Dialysis

This protocol is effective for removing small molecules from larger ones through a semi-permeable membrane.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker and magnetic stir plate

Methodology:

  • Prepare Dialysis Tubing: Pre-wet the dialysis tubing according to the manufacturer's instructions.

  • Sample Loading: Load the reaction mixture into the dialysis tubing and securely close both ends.

  • Dialysis: Place the sealed tubing into a large beaker containing at least 100 times the sample volume of dialysis buffer. Stir the buffer gently with a magnetic stir bar.

  • Buffer Changes: Perform at least three buffer changes over a period of 24-48 hours to ensure complete removal of the unconjugated dye.[12] It is recommended to perform the dialysis at 4°C to maintain protein stability.[12]

  • Sample Recovery: Carefully remove the sample from the dialysis tubing.

Visualizations

experimental_workflow cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Sample Reaction Conjugation (pH 7.2-8.5) Protein->Reaction NHS_Ester This compound NHS_Ester->Reaction SEC Size Exclusion Chromatography Reaction->SEC Option 1 Dialysis Dialysis Reaction->Dialysis Option 2 Purified_SEC Purified Labeled Protein SEC->Purified_SEC Purified_Dialysis Purified Labeled Protein Dialysis->Purified_Dialysis

Caption: Experimental workflow for labeling and purification.

troubleshooting_logic Start Low Labeling Efficiency? Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Yes Optimize Optimize Reaction Conditions Start->Optimize No, adjust pH Check_Buffer Does buffer contain primary amines? Check_pH->Check_Buffer Yes Check_pH->Optimize No, adjust pH Check_Reagent Is NHS ester fresh and dry? Check_Buffer->Check_Reagent No Check_Buffer->Optimize Yes, change buffer Check_Reagent->Optimize No, use fresh reagent Check_Reagent->Optimize Yes

Caption: Troubleshooting logic for low labeling efficiency.

References

Technical Support Center: Improving the Stability of Fluorescein-PEG4-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the stability of Fluorescein-PEG4-NHS ester conjugates. This resource offers detailed frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and quantitative data to ensure successful conjugation and downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by three main factors:

  • Hydrolysis of the NHS ester: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH.[1][2][3] This reaction renders the ester inactive and unable to conjugate to primary amines.

  • Photobleaching of Fluorescein (B123965): Fluorescein is prone to photodegradation upon exposure to light, leading to an irreversible loss of fluorescence.[4]

  • pH Sensitivity of Fluorescein: The fluorescence intensity of fluorescein is pH-dependent, with optimal fluorescence observed in the slightly alkaline range (pH 7-9).

Q2: What are the ideal storage conditions for this compound?

A2: To maintain the reactivity of the NHS ester and the fluorescence of the fluorescein, it is crucial to store the compound under the following conditions:

  • Solid Form: Store at -20°C, protected from light and moisture.[1][5] It is recommended to keep the vial in a desiccator. Before opening, allow the vial to warm to room temperature to prevent moisture condensation.[2][5]

  • In Anhydrous Solvent (e.g., DMSO or DMF): For short-term storage (1-2 months), dissolve the ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and store in small aliquots at -20°C, protected from light.[6] Avoid repeated freeze-thaw cycles. Ensure the solvent is of high quality and free of amines.[6]

  • Aqueous Solutions: Aqueous solutions of the NHS ester are not stable and should be prepared immediately before use.[6]

Q3: My conjugation efficiency is low. What are the possible reasons?

A3: Low conjugation efficiency can be attributed to several factors:

  • Hydrolyzed NHS Ester: The this compound may have lost its reactivity due to improper storage or handling, leading to hydrolysis.

  • Suboptimal pH: The reaction pH should be in the optimal range of 8.3-8.5 to ensure the primary amines on the target molecule are deprotonated and reactive, while minimizing NHS ester hydrolysis.[6][7]

  • Presence of Competing Amines: The reaction buffer should be free of primary amine-containing substances like Tris or glycine, as they will compete with the target molecule for the NHS ester.[2]

  • Low Reactant Concentration: Low concentrations of either the protein or the NHS ester can favor the competing hydrolysis reaction.[2]

Q4: How does the PEG4 linker influence the stability and properties of the conjugate?

A4: The polyethylene (B3416737) glycol (PEG) linker offers several advantages:

  • Increased Hydrophilicity: The PEG4 linker enhances the water solubility of the fluorescein conjugate.[]

  • Reduced Steric Hindrance: The spacer arm can reduce steric hindrance, potentially improving the accessibility of the fluorescein moiety for detection and reducing its interaction with the conjugated molecule.[9]

  • Potential for Reduced Quenching: By creating distance between the fluorophore and the biomolecule, the PEG linker may help to reduce quenching effects caused by interactions with certain amino acid residues.[10]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the use of this compound.

Issue 1: Low or No Fluorescence Signal After Conjugation
Potential Cause Recommended Solution
Photobleaching Minimize light exposure during all steps of the experiment, including storage, conjugation, and purification. Use amber tubes or cover tubes with aluminum foil.[4]
pH-dependent Fluorescence Ensure the final buffer for your conjugate has a pH in the optimal range for fluorescein fluorescence (pH 7-9).
Fluorescence Quenching Over-labeling can lead to self-quenching.[10][11] Reduce the molar excess of the this compound in the conjugation reaction. The proximity of fluorescein to certain amino acids (like tryptophan) can also cause quenching.[12]
Low Conjugation Efficiency Refer to the troubleshooting section below for "Low Conjugation Efficiency".
Issue 2: Low Conjugation Efficiency (Low Degree of Labeling)
Potential Cause Recommended Solution
Inactive NHS Ester Use a fresh vial of this compound. Before use, ensure the vial has been stored correctly and allowed to warm to room temperature before opening.[2] You can test the reactivity of the NHS ester using the protocol provided in the "Experimental Protocols" section.
Incorrect Buffer Composition Use an amine-free buffer such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate buffer.[2] Avoid buffers containing Tris or glycine.
Suboptimal Reaction pH Adjust the pH of your reaction buffer to 8.3-8.5 using a calibrated pH meter.[6][7]
Insufficient Molar Excess Increase the molar excess of the this compound. A 10- to 20-fold molar excess is a common starting point for antibody labeling.[2]
Low Protein Concentration Increase the concentration of your protein in the reaction mixture to favor the amidation reaction over hydrolysis.[2]

Quantitative Data

The stability of the NHS ester is critical for successful conjugation. The primary competing reaction is hydrolysis. The rate of both the desired amidation reaction and the undesired hydrolysis reaction are pH-dependent.

Table 1: Illustrative Half-life of NHS Ester Hydrolysis at Room Temperature [13]

pHHalf-life (t½) of Hydrolysis (minutes)
8.0210
8.5180
9.0125

Table 2: Illustrative Comparison of Amidation and Hydrolysis Reaction Half-lives at Room Temperature [13]

pHHalf-life (t½) of Amidation (minutes)Half-life (t½) of Hydrolysis (minutes)
8.080210
8.520180
9.010125

These data illustrate that while the rate of hydrolysis increases with pH, the rate of the desired amidation reaction increases more significantly, making a slightly basic pH optimal for achieving a good yield of the conjugate.[13]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation

This protocol provides a general guideline for conjugating this compound to a protein.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[6] If the buffer contains amines, perform a buffer exchange into the Reaction Buffer.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[2]

  • Perform the Conjugation: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing.

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2][6]

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes.

  • Purify the Conjugate: Remove the unreacted dye and byproducts by gel filtration (desalting column) or dialysis.

  • Determine the Degree of Labeling: Follow the protocol for "Determining the Degree of Labeling."

Protocol 2: Determining the Degree of Labeling (DOL)

The DOL is the average number of fluorescein molecules conjugated to each protein molecule.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 494 nm (A494) using a spectrophotometer.

  • Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A280 - (A494 × CF)] / ε_protein

    • CF (Correction Factor) = A280 of the free dye / Amax of the free dye (for fluorescein, this is approximately 0.30)[14]

    • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹)

  • Calculate the concentration of the conjugated dye: Dye Concentration (M) = A494 / ε_dye

    • ε_dye = Molar extinction coefficient of fluorescein at 494 nm (~70,000 M⁻¹cm⁻¹)[2]

  • Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

Protocol 3: HPLC Method for Stability Assessment (Starting Point)

This protocol provides a starting point for developing an HPLC method to assess the stability of this compound and its conjugates. Method optimization will be required.

Instrumentation:

  • HPLC system with a UV-Vis or fluorescence detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (example):

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

Gradient (example):

  • A linear gradient from 5% to 95% Solvent B over 20-30 minutes.

Detection:

  • UV-Vis: Monitor at 494 nm for fluorescein and 260 nm for the NHS leaving group.

  • Fluorescence: Excitation at 494 nm and emission at 518 nm.

Procedure:

  • Prepare solutions of the this compound in the desired buffer and conditions for the stability study.

  • At various time points, inject an aliquot of the sample onto the HPLC system.

  • Monitor the decrease in the peak area of the intact this compound and the increase in the peak area of the hydrolyzed product (Fluorescein-PEG4-acid).

Visualizations

Fluorescein_PEG4_NHS This compound (Reactive) Conjugate Fluorescein-PEG4-Amide Conjugate (Stable) Fluorescein_PEG4_NHS->Conjugate Amidation Inactive_Product Hydrolyzed Ester (Inactive) Fluorescein_PEG4_NHS->Inactive_Product Hydrolysis Amine Primary Amine (e.g., on Protein) Amine->Conjugate Hydrolysis Hydrolysis (H₂O, pH dependent) Hydrolysis->Inactive_Product

Caption: Competing reactions of this compound.

cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.4) Mix 3. Mix Protein and NHS Ester (Adjust pH to 8.3-8.5) Prepare_Protein->Mix Prepare_NHS 2. Prepare NHS Ester Solution (Anhydrous DMSO/DMF) Prepare_NHS->Mix Incubate 4. Incubate (1-2h RT or O/N 4°C, dark) Mix->Incubate Quench 5. Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify 6. Purify Conjugate (Desalting column/Dialysis) Quench->Purify Analyze 7. Analyze (Determine DOL) Purify->Analyze Start Low Conjugation Efficiency? Check_Reagent Is the NHS ester fresh and stored correctly? Start->Check_Reagent Check_Buffer Is the buffer amine-free (no Tris, glycine)? Check_Reagent->Check_Buffer Yes Solution_Reagent Use fresh reagent. Warm to RT before opening. Check_Reagent->Solution_Reagent No Check_pH Is the reaction pH between 8.3-8.5? Check_Buffer->Check_pH Yes Solution_Buffer Use an amine-free buffer (e.g., PBS, Borate). Check_Buffer->Solution_Buffer No Check_Molar_Ratio Is the molar ratio of NHS ester sufficient? Check_pH->Check_Molar_Ratio Yes Solution_pH Adjust pH of the reaction mixture. Check_pH->Solution_pH No Check_Concentration Is the protein concentration adequate? Check_Molar_Ratio->Check_Concentration Yes Solution_Molar_Ratio Increase the molar excess of the NHS ester. Check_Molar_Ratio->Solution_Molar_Ratio No Solution_Concentration Increase protein concentration. Check_Concentration->Solution_Concentration No

References

Validation & Comparative

A Head-to-Head Comparison: Fluorescein-PEG4-NHS Ester vs. FITC for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent label is a critical determinant of experimental success. This guide provides an objective comparison of two amine-reactive fluorescein (B123965) derivatives: the traditional Fluorescein Isothiocyanate (FITC) and the more modern Fluorescein-PEG4-NHS Ester. This comparison is based on their chemical properties, labeling efficiency, and the characteristics of the resulting protein conjugates, supported by established biochemical principles and available data.

Executive Summary

This compound generally presents a more favorable profile for protein labeling compared to FITC. The N-hydroxysuccinimide (NHS) ester chemistry of this compound offers greater specificity towards primary amines and forms a more stable amide bond than the thiourea (B124793) bond formed by FITC's isothiocyanate group. The inclusion of a polyethylene (B3416737) glycol (PEG) linker enhances water solubility, reduces potential aggregation of the labeled protein, and minimizes steric hindrance. While both labels utilize the same fluorophore and thus have similar spectral properties, the superior conjugation chemistry and physical properties of the PEGylated NHS ester make it a more robust and reliable choice for most protein labeling applications.

Performance Comparison

FeatureThis compoundFluorescein Isothiocyanate (FITC)
Reactive Group N-hydroxysuccinimide (NHS) EsterIsothiocyanate
Target Residues Primary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)
Resulting Bond Amide BondThiourea Bond
Bond Stability HighModerate, less stable than amide bonds
Reaction pH 7.2 - 8.5[1]9.0 - 10.0
Reaction Speed Generally faster than isothiocyanatesSlower than NHS esters
Specificity High specificity for primary amines[2]Can show cross-reactivity with other nucleophiles
Solubility Enhanced due to PEG4 linkerHydrophobic, can lead to aggregation[3]
Photostability Moderate (inherent to fluorescein)Moderate (inherent to fluorescein), prone to photobleaching[3][4]
pH Sensitivity Fluorescence is pH-sensitive (inherent to fluorescein)[5]Fluorescence is pH-sensitive (inherent to fluorescein)[6]
Steric Hindrance Reduced due to PEG4 spacerCan be a factor

Chemical Reactivity and Stability

The fundamental difference between this compound and FITC lies in their amine-reactive chemistries.

  • This compound: The NHS ester reacts with primary amines through nucleophilic acyl substitution to form a highly stable amide bond . This reaction is efficient at a near-neutral to slightly basic pH (typically 7.2-8.5) and is known for its high specificity towards primary amines[1][2]. However, the NHS ester is susceptible to hydrolysis in aqueous solutions, which is a competing reaction that can reduce labeling efficiency. Therefore, the reagent should be protected from moisture and used promptly after reconstitution[7].

  • FITC: The isothiocyanate group of FITC reacts with primary amines to form a thiourea bond . This reaction requires a more alkaline environment (pH 9.0-10.0) to ensure the deprotonation of the amine groups. The resulting thiourea linkage is generally less stable than the amide bond formed by NHS esters, particularly at elevated temperatures[8].

The enhanced stability of the amide bond formed by the NHS ester is a significant advantage, leading to a more robust and permanent fluorescent label on the protein.

The Role of the PEG4 Linker

The presence of a four-unit polyethylene glycol (PEG) spacer in this compound offers several advantages:

  • Increased Hydrophilicity: The PEG linker significantly increases the water solubility of the fluorophore, which can be beneficial when labeling proteins that are sensitive to organic solvents or prone to aggregation[9]. FITC, being more hydrophobic, has a higher tendency to cause precipitation of the labeled protein, especially at higher degrees of labeling[3].

  • Reduced Steric Hindrance: The PEG spacer physically separates the bulky fluorescein molecule from the protein surface. This can minimize the potential for the fluorophore to interfere with the protein's native structure and function.

  • Improved Labeling Efficiency: By increasing solubility and reducing aggregation, the PEG linker can lead to a more efficient and reproducible labeling reaction.

Photophysical Properties

Both reagents are based on the fluorescein fluorophore, and therefore, the resulting protein conjugates share similar spectral characteristics.

ParameterValue
Excitation Maximum~494 nm
Emission Maximum~518 nm

A significant drawback of fluorescein is its susceptibility to photobleaching upon prolonged exposure to light[3][4]. While the PEG linker in this compound can help to reduce self-quenching at high labeling densities, it does not inherently improve the photostability of the fluorescein core. For applications requiring high photostability, alternative fluorophores should be considered.

Furthermore, the fluorescence intensity of fluorescein is pH-sensitive , with a decrease in fluorescence in acidic environments[5][6]. This is an important consideration for experiments involving cellular compartments with varying pH.

Experimental Protocols

Protein Preparation for Labeling

For both labeling methods, the protein solution should be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a concentration of 1-10 mg/mL. Buffers containing primary amines, like Tris or glycine, will compete with the protein for reaction with the dye and must be removed by dialysis or gel filtration prior to labeling[7].

Protocol 1: Labeling with this compound
  • Prepare Protein Solution: Dissolve the protein in a conjugation buffer (e.g., 50 mM borate (B1201080) buffer, pH 8.5)[7].

  • Reconstitute this compound: Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL[7].

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Incubate the reaction for 1 hour at room temperature, protected from light[7].

  • Purification: Remove unreacted dye by gel filtration or dialysis.

Protocol 2: Labeling with FITC
  • Prepare Protein Solution: Dissolve the protein in a 0.1 M carbonate-bicarbonate buffer, pH 9.0[10].

  • Reconstitute FITC: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL[10].

  • Labeling Reaction: Add 50-100 µg of the FITC solution for every 1 mg of protein. Incubate the reaction for 2 hours at room temperature with continuous stirring, protected from light.

  • Purification: Separate the labeled protein from unreacted FITC using gel filtration or dialysis[10].

Determination of Degree of Labeling (DOL)

The degree of labeling, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled protein at 280 nm (A280) and 494 nm (A494).

  • Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A280 – (A494 × CF)] / ε_protein where CF is the correction factor for the dye's absorbance at 280 nm (for fluorescein, CF ≈ 0.3) and ε_protein is the molar extinction coefficient of the protein at 280 nm[9].

  • Calculate the DOL using the following formula: DOL = A494 / (ε_dye × Protein Concentration (M)) where ε_dye is the molar extinction coefficient of the dye at 494 nm (for fluorescein, ε_dye ≈ 70,000 M⁻¹cm⁻¹)[7].

Visualizations

G cluster_workflow Protein Labeling Workflow start Start: Purified Protein in Amine-Free Buffer labeling Labeling Reaction (Incubation) start->labeling reagent Reconstitute Labeling Reagent (Fluorescein-PEG4-NHS or FITC) reagent->labeling purification Purification (Gel Filtration/Dialysis) labeling->purification analysis Analysis: - Degree of Labeling - Functional Assay purification->analysis

Caption: A generalized workflow for protein labeling with either this compound or FITC.

G cluster_nhs This compound Reaction cluster_fitc FITC Reaction Protein_NHS Protein-NH2 Intermediate_NHS Tetrahedral Intermediate Protein_NHS->Intermediate_NHS pH 7.2-8.5 Fluorescein_NHS Fluorescein-PEG4-NHS Fluorescein_NHS->Intermediate_NHS Product_NHS Protein-NH-CO-PEG4-Fluorescein (Stable Amide Bond) Intermediate_NHS->Product_NHS Leaving_Group_NHS N-hydroxysuccinimide Intermediate_NHS->Leaving_Group_NHS Protein_FITC Protein-NH2 Product_FITC Protein-NH-CS-NH-Fluorescein (Thiourea Bond) Protein_FITC->Product_FITC pH 9.0-10.0 FITC Fluorescein-N=C=S FITC->Product_FITC

References

A Head-to-Head Comparison: Fluorescein-PEG4-NHS Ester vs. Alexa Fluor 488 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based biological research, the selection of an appropriate fluorophore is paramount to generating high-quality, reproducible data. For applications requiring a green fluorescent label, both Fluorescein (B123965) and Alexa Fluor 488 dyes are common choices. This guide provides an in-depth, data-driven comparison of Fluorescein-PEG4-NHS ester and Alexa Fluor 488 NHS ester to assist researchers in making an informed decision. Both dyes are equipped with an N-hydroxysuccinimidyl (NHS) ester reactive group, making them suitable for covalently labeling primary amines on proteins, antibodies, and other biomolecules.[1][2][3][]

Key Performance Parameters: A Quantitative Overview

The decision between these two dyes often hinges on their intrinsic photophysical properties. Alexa Fluor 488 is renowned for its superior brightness and photostability, which translates to more robust and reliable experimental outcomes.[5][6][7]

PropertyThis compoundAlexa Fluor 488 NHS EsterAdvantage
Excitation Maximum ~494 nm[8]~494 nm[1][9]Spectrally identical, compatible with 488 nm laser lines.[1]
Emission Maximum ~517 nm[8]~517 nm[1][9]Spectrally identical, fits standard green emission filters.
Molar Extinction Coefficient ~80,000 cm⁻¹M⁻¹~73,000 cm⁻¹M⁻¹[1]Fluorescein has a slightly higher molar extinction coefficient.
Fluorescence Quantum Yield Variable (pH-dependent)~0.92[10][11][12]Alexa Fluor 488 has a significantly higher and more stable quantum yield.[10][11][12]
Photostability ModerateHighAlexa Fluor 488 is significantly more photostable, allowing for longer exposure times.[5][6][7][13]
pH Sensitivity High (fluorescence decreases in acidic pH)[14]Low (stable fluorescence from pH 4-10)[1][5][7][13][15]Alexa Fluor 488 provides consistent signal in varying pH environments.[1][5][13]
Water Solubility PEG4 spacer enhances solubilityHigh (sulfonated dye)Both have good water solubility, reducing aggregation issues.[5][7]
Performance Deep Dive

Brightness and Photostability: The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. While fluorescein has a respectable extinction coefficient, its quantum yield is highly susceptible to environmental conditions. In contrast, Alexa Fluor 488 maintains a very high quantum yield of approximately 0.92, making it exceptionally bright.[10][11][12]

Experimental data consistently demonstrates that Alexa Fluor 488 conjugates are significantly brighter and more photostable than their fluorescein-based counterparts, such as FITC.[13][16] This enhanced photostability is crucial for imaging applications that require prolonged or repeated exposure to excitation light, such as time-lapse microscopy or z-stack acquisition in confocal microscopy.[6][17] The resistance to photobleaching ensures a more stable signal over the course of an experiment.[6]

pH Sensitivity: A major drawback of fluorescein is the pH-dependent nature of its fluorescence. In acidic environments (below pH 7), its fluorescence intensity diminishes significantly.[14] This can be a confounding factor in experiments where the local pH may vary, such as within cellular compartments. The incorporation of a PEG4 spacer in this compound improves its hydrophilicity but does not fundamentally alter the pH sensitivity of the core fluorescein molecule.

Conversely, Alexa Fluor 488 is engineered for pH insensitivity. Its fluorescence remains bright and stable across a broad pH range of 4 to 10.[1][5][7][13][15] This property makes it a more reliable probe for quantitative studies and for imaging within acidic organelles like endosomes and lysosomes.

Experimental Protocols

General Protein Labeling with NHS Esters: The following is a generalized protocol for labeling proteins, such as antibodies, with either this compound or Alexa Fluor 488 NHS ester.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS) at 2-10 mg/mL.

  • Reactive Dye (this compound or Alexa Fluor 488 NHS ester) dissolved in anhydrous DMSO or DMF to make a 10 mg/mL stock solution.

  • Reaction Buffer: 1 M sodium bicarbonate, pH 8.3.

  • Purification column (e.g., Sephadex G-25) or dialysis cassette.

Procedure:

  • Prepare the Protein: Dissolve the protein in a suitable buffer. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer. Adjust the protein solution to a final concentration of 0.1 M sodium bicarbonate.[3]

  • Prepare the Dye: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF.

  • Reaction: While gently vortexing, add a calculated molar excess of the reactive dye to the protein solution. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[18]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[1][19]

  • Purification: Separate the dye-protein conjugate from the unreacted free dye using a gel filtration column or dialysis.

Visualizing the Workflow

Diagram 1: Amine-Reactive Labeling Workflow This diagram illustrates the general process of labeling a protein with an NHS ester-functionalized fluorescent dye.

G cluster_0 Preparation cluster_1 Conjugation Reaction cluster_2 Purification cluster_3 Final Product Protein Protein in Amine-Free Buffer Reaction Mix & Incubate (1 hr, RT, Dark) pH 8.3 Protein->Reaction Add Bicarbonate Buffer Dye NHS Ester Dye in Anhydrous DMSO Dye->Reaction Add Dye Solution Purify Column Chromatography or Dialysis Reaction->Purify Separate Free Dye Conjugate Fluorescently Labeled Protein Purify->Conjugate Collect Conjugate

A generalized workflow for protein conjugation using NHS ester dyes.

Diagram 2: Immunofluorescence Staining Workflow This diagram shows a typical experimental workflow for using a fluorescently labeled antibody in an immunofluorescence (IF) application.

G A 1. Cell Seeding & Culture B 2. Fixation & Permeabilization A->B C 3. Blocking (e.g., with BSA) B->C D 4. Primary Antibody Incubation C->D E 5. Washing Steps D->E F 6. Labeled Secondary Antibody Incubation E->F G 7. Final Washing Steps F->G H 8. Mounting & Coverslipping G->H I 9. Fluorescence Microscopy H->I

A standard protocol for indirect immunofluorescence staining.

Conclusion and Recommendations

For most applications, Alexa Fluor 488 NHS ester is the superior choice over this compound. Its key advantages—high fluorescence quantum yield, exceptional photostability, and insensitivity to pH—translate directly to brighter, more stable signals and more reliable and reproducible data.[5][13] These characteristics are particularly critical for quantitative imaging, confocal microscopy, and experiments involving long imaging times or acidic cellular environments.

This compound may be a suitable, cost-effective alternative for qualitative applications where signal stability and pH are not major concerns, such as in some flow cytometry experiments. The inclusion of the PEG4 spacer does improve its water solubility, which is an advantage over standard fluorescein isothiocyanate (FITC). However, for researchers and drug development professionals who require the highest sensitivity and signal stability, the performance benefits of Alexa Fluor 488 NHS ester justify its selection.

References

Navigating the Green Spectrum: A Guide to Fluorescein-PEG4-NHS Ester Alternatives for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent labeling of biomolecules with fluorescent probes is an indispensable technique. Fluorescein-PEG4-NHS ester has long been a popular choice for this purpose, offering a bright green fluorescence that is readily detectable. However, its limitations, including pH sensitivity and moderate photostability, have spurred the development of a new generation of fluorescent dyes. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to aid in the selection of the optimal fluorescent label for your research needs.

This guide will delve into a head-to-head comparison of Fluorescein and its modern alternatives: Alexa Fluor™ 488, DyLight™ 488, Cy™2, and BODIPY™ FL. We will examine their key performance characteristics, including photophysical properties, photostability, and pH sensitivity, to provide a comprehensive overview for informed decision-making in your experimental design.

Performance Comparison of Green Fluorescent Dyes

The selection of a fluorescent dye is a critical step in the design of any fluorescence-based assay. The ideal dye should exhibit high brightness, exceptional photostability, and minimal environmental sensitivity to ensure reliable and reproducible data. The following tables summarize the key quantitative data for this compound and its alternatives.

Table 1: Photophysical Properties of Green Fluorescent Dyes

FeatureFluorescein (FITC)Alexa Fluor™ 488DyLight™ 488Cy™2BODIPY™ FL
Excitation Max (nm) ~494~495~493~492~503
Emission Max (nm) ~518~519~518~510~509
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~75,000~73,000[1]~70,000[2][3][4]~150,000~92,000[5]
Quantum Yield (Φ) ~0.92~0.92[6]High (not specified)[2][3]Not Found~0.97[5]
Brightness (ε x Φ) ~69,000~67,160HighHigh~89,240

Table 2: Performance Characteristics

FeatureFluorescein (FITC)Alexa Fluor™ 488DyLight™ 488Cy™2BODIPY™ FL
Photostability ModerateHigh[7]High[4][8]ModerateHigh[5][9]
pH Sensitivity High (fluorescence decreases in acidic pH)Low (pH 4-10)[1][7]Low (pH 4-9)[4][8]LowLow[10]
Water Solubility ModerateHigh[11]High[4]High[12]Low

In-Depth Look at the Alternatives

Alexa Fluor™ 488: A sulfonated rhodamine derivative, Alexa Fluor™ 488 is a standout alternative to fluorescein. It boasts exceptional photostability and its fluorescence intensity is stable over a broad pH range (pH 4-10), making it a robust choice for a wide array of applications, including microscopy and flow cytometry.[1][7] While its brightness is comparable to fluorescein, its superior stability often translates to a better signal-to-noise ratio in demanding applications.

DyLight™ 488: This dye is another excellent alternative, offering high fluorescence intensity and photostability.[4][8] Similar to Alexa Fluor™ 488, it maintains its fluorescence over a wide pH range (4-9), providing experimental flexibility.[4][8] Its high water solubility facilitates conjugation to biomolecules.[4]

Cy™2: As a member of the cyanine (B1664457) dye family, Cy™2 offers a very high molar extinction coefficient, contributing to its significant brightness. While it is more photostable than FITC, it has largely been superseded by dyes like Alexa Fluor 488, which offer even greater stability.[7]

BODIPY™ FL: This dye belongs to the borondipyrromethene class and is characterized by its high quantum yield, narrow emission spectrum, and exceptional photostability.[5][9] Unlike fluorescein, its fluorescence is not sensitive to pH or solvent polarity.[10] Its hydrophobic nature can be advantageous for labeling lipids and other nonpolar molecules.

Visualizing the Labeling Process and Dye Structures

To better understand the practical aspects of fluorescent labeling and the structural differences between these dyes, the following diagrams are provided.

G cluster_workflow Experimental Workflow Prepare Antibody Prepare Antibody Prepare Dye Prepare Dye Prepare Antibody->Prepare Dye Labeling Reaction Labeling Reaction Prepare Dye->Labeling Reaction Purification Purification Labeling Reaction->Purification Characterization Characterization Purification->Characterization

A typical workflow for fluorescently labeling an antibody with an NHS ester dye.

G cluster_structures Chemical Structure Classes Fluorescein Fluorescein (Xanthene Core) AlexaFluor Alexa Fluor™ 488 (Sulfonated Rhodamine) DyLight DyLight™ 488 (Sulfonated Xanthene) Cy2 Cy™2 (Cyanine) BODIPY BODIPY™ FL (Borondipyrromethene)

Core structures of the compared fluorescent dye classes.

Experimental Protocols

The following is a generalized protocol for labeling an IgG antibody with an amine-reactive NHS ester dye. It is important to note that optimal labeling conditions may vary depending on the specific protein and dye used.

Materials:

  • IgG antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous dimethylsulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • 1 M Sodium bicarbonate buffer, pH 8.3-9.0

  • Purification column (e.g., size-exclusion chromatography)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3-9.0) to a final concentration of 2-10 mg/mL.

    • Ensure the buffer is free of amine-containing substances like Tris or glycine, as they will compete with the labeling reaction.

  • Prepare the Dye Stock Solution:

    • Allow the vial of NHS ester dye to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is common.

    • Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the Conjugate:

    • Remove the unreacted dye from the labeled antibody using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the fluorescently labeled antibody.

  • Characterize the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and the excitation maximum of the dye.

    • Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule.

Conclusion

The landscape of fluorescent labeling has evolved significantly, offering researchers a powerful toolkit of probes with enhanced performance characteristics compared to traditional dyes like fluorescein. For applications requiring high photostability and pH insensitivity, Alexa Fluor™ 488 and DyLight™ 488 are excellent choices. For experiments demanding the highest brightness, BODIPY™ FL and Cy™2 are strong contenders, with BODIPY™ FL also offering the advantage of environmental insensitivity. The selection of the most appropriate dye will ultimately depend on the specific requirements of the experiment, including the imaging modality, the biological sample, and the desired signal-to-noise ratio. By carefully considering the data presented in this guide, researchers can make an informed decision to optimize their fluorescent labeling strategies and achieve high-quality, reproducible results.

References

A Comparative Guide to the Spectral Overlap of Fluorescein-PEG4-NHS Ester with Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence-based assays, the careful selection of fluorophores is paramount to generating accurate and reproducible data. Spectral overlap, the phenomenon where the emission spectrum of one fluorophore coincides with the excitation spectrum of another, can lead to unintended signal bleed-through and compromised results. This guide provides a comprehensive comparison of the spectral properties of Fluorescein-PEG4-NHS ester with other commonly used fluorophores—Cy3, Rhodamine B, and Alexa Fluor 555—to aid in the selection of appropriate dye combinations and the design of robust experimental protocols.

Understanding Spectral Overlap and Förster Resonance Energy Transfer (FRET)

Spectral overlap is a critical consideration in multicolor fluorescence experiments. When the emission spectrum of a donor fluorophore overlaps with the excitation spectrum of an acceptor fluorophore, energy can be transferred from the donor to the acceptor without the emission of a photon. This non-radiative energy transfer is known as Förster Resonance Energy Transfer (FRET). The efficiency of FRET is highly dependent on the distance between the donor and acceptor molecules, making it a powerful tool for studying molecular interactions. However, in applications where distinct signals are desired, significant spectral overlap can be a major source of interference.

The following diagram illustrates the principle of spectral overlap and FRET. The emission spectrum of the donor (Fluorescein) overlaps with the excitation spectrum of the acceptor, enabling energy transfer.

Caption: Conceptual diagram of spectral overlap leading to FRET.

Comparative Spectral Data

The following table summarizes the key spectral properties of Fluorescein (B123965) and potential FRET partners. Understanding these parameters is crucial for predicting and mitigating spectral overlap in your experiments.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)
Fluorescein~494~518~70,000 - 80,000[1][2]~0.79 - 0.95[2][3][4]
Cy3~554~568~150,000[5][6][7]~0.15[5][7][8]
Rhodamine B~545~566~106,000[9][10][11]~0.31 - 0.70[9][11][12][13]
Alexa Fluor 555~555~565~150,000 - 155,000[14][15][16]Not explicitly found, but conjugates are brighter than Cy3[17][18]

Experimental Protocols

Accurate characterization of fluorophores requires precise experimental measurements. Below are detailed protocols for determining two key parameters: the molar extinction coefficient and the fluorescence quantum yield.

Protocol for Determining Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is a critical parameter for accurately determining the concentration of a substance in solution using the Beer-Lambert law (A = εcl).

Materials:

  • Spectrophotometer

  • Calibrated quartz cuvettes (typically 1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., ethanol, DMSO, or buffer)

  • Purified fluorophore sample

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of the purified fluorophore and dissolve it in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

  • Prepare a Dilution Series: Prepare a series of dilutions from the stock solution to obtain a range of concentrations that will yield absorbance values between 0.1 and 1.0 at the absorbance maximum.

  • Measure Absorbance:

    • Set the spectrophotometer to scan a range of wavelengths to determine the wavelength of maximum absorbance (λmax).

    • Blank the spectrophotometer using the same solvent as used for the sample.

    • Measure the absorbance of each dilution at the λmax.

  • Data Analysis:

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression on the data points. The slope of the line will be the molar extinction coefficient (ε) if the path length is 1 cm.

    • The Beer-Lambert law is A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration in mol/L, and l is the path length in cm.

Protocol for Determining Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer with a corrected spectrum function

  • UV-Vis spectrophotometer

  • Calibrated quartz cuvettes

  • Standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or fluorescein in 0.1 M NaOH)

  • Sample fluorophore

  • Spectroscopic grade solvent

Procedure:

  • Prepare Solutions: Prepare dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (ideally < 0.1) to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of the standard and sample solutions at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • In the spectrofluorometer, excite the standard and sample solutions at the same wavelength.

    • Record the fluorescence emission spectra over the entire emission range for both the standard and the sample. It is crucial that the instrument is set to provide corrected emission spectra.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the standard (A_std) and the sample (A_smp).

    • The quantum yield of the sample (Φ_smp) can be calculated using the following equation: Φ_smp = Φ_std * (I_smp / I_std) * (Abs_std / Abs_smp) * (n_smp² / n_std²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • Abs is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent (if the solvents are different)

Experimental Workflow for Assessing Spectral Overlap

The following diagram outlines a typical workflow for experimentally assessing the spectral overlap between two fluorophores, such as this compound (Donor) and a potential acceptor fluorophore.

Spectral_Overlap_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Prep_Donor Prepare Donor-only solution Measure_Abs Measure Absorbance Spectra Prep_Donor->Measure_Abs Measure_Em Measure Emission Spectra Prep_Donor->Measure_Em Prep_Acceptor Prepare Acceptor-only solution Prep_Acceptor->Measure_Abs Prep_Acceptor->Measure_Em Prep_Mix Prepare Donor-Acceptor mixture Prep_Mix->Measure_Em Analyze_Overlap Analyze Spectral Overlap Integral Measure_Abs->Analyze_Overlap Measure_Em->Analyze_Overlap Analyze_FRET Calculate FRET Efficiency Measure_Em->Analyze_FRET Conclusion Determine Suitability for Multiplexing Analyze_Overlap->Conclusion Analyze_FRET->Conclusion caption Workflow for Spectral Overlap Analysis

Caption: Workflow for assessing spectral overlap and FRET.

By following these guidelines and utilizing the provided data, researchers can make informed decisions about fluorophore selection, leading to more reliable and accurate results in their fluorescence-based studies.

References

A Comparative Guide to the Photostability of Fluorescein and Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that profoundly impacts the quality and reliability of experimental data. Among the myriad of available fluorophores, fluorescein (B123965) and cyanine (B1664457) dyes are workhorses in various applications, from immunofluorescence and flow cytometry to super-resolution microscopy and in vivo imaging. A crucial parameter governing their utility is photostability—the ability of a dye to resist photochemical degradation and maintain its fluorescent signal under prolonged illumination. This guide provides an objective comparison of the photostability of fluorescein and cyanine dyes, supported by quantitative data and a detailed experimental protocol.

Quantitative Comparison of Photophysical Properties

The photostability of a fluorophore is intrinsically linked to its photophysical properties. Key metrics include the molar extinction coefficient (a measure of light absorption), the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), and the photobleaching quantum yield (the probability of a molecule being destroyed upon absorbing a photon). While fluorescein is a bright and widely used green-emitting dye, it is notoriously susceptible to photobleaching.[1] In contrast, cyanine dyes, a broad class of synthetic dyes with tunable emission spectra from the visible to the near-infrared, generally exhibit superior photostability.[2][3][4]

The Alexa Fluor dyes, a family of sulfonated cyanine derivatives, are particularly renowned for their enhanced brightness and photostability compared to traditional dyes like fluorescein isothiocyanate (FITC).[2][3][4] For applications requiring long-term imaging or intense illumination, cyanine dyes such as Cy5 are a more robust choice than fluorescein, despite having a lower fluorescence quantum yield in some cases.[1]

PropertyFluorescein (FITC)Cyanine (Cy5)
Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)~70,000~250,000
Fluorescence Quantum Yield (Φf)~0.93~0.20
Photobleaching Quantum Yield (Φb)~3-5 x 10⁻⁵~5 x 10⁻⁶
Relative Photostability Low High

Note: The photophysical properties of fluorophores can be influenced by their local chemical environment, including solvent, pH, and the presence of oxidizing or reducing agents.[1]

Experimental Determination of Photostability

To empirically assess and compare the photostability of fluorophores, a standardized experimental protocol is essential. The following methodology outlines a common approach using fluorescence microscopy to measure photobleaching rates.

Experimental Protocol: Measuring Photobleaching Rates

1. Sample Preparation:

  • Prepare solutions of the fluorescent dyes (e.g., antibody-conjugated FITC and Cy5) at a standardized concentration (e.g., 1-10 µg/mL) in an appropriate buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • For cellular imaging, prepare biological samples (e.g., cells or tissue sections) stained with the respective fluorescently labeled antibodies according to standard immunofluorescence protocols. Mount the samples on microscope slides with an antifade mounting medium if desired, noting that this will affect the intrinsic photostability.

2. Imaging Setup:

  • Utilize a widefield or confocal fluorescence microscope equipped with appropriate excitation light sources (e.g., lasers or LEDs) and emission filters for each fluorophore.

    • Fluorescein (FITC): Excitation at ~495 nm, Emission collected at ~521 nm.[2]

    • Cyanine (Cy5): Excitation at ~650 nm, Emission collected at ~670 nm.

  • Set the illumination power to a constant and defined level for all experiments (e.g., 10 W/cm²).[1]

  • Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for efficient light collection.[1]

3. Data Acquisition:

  • Select a region of interest (ROI) within the sample that contains the fluorescent signal.

  • Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval and total acquisition time should be chosen to capture a significant decay in the fluorescence of the less stable dye. For example, images can be taken every 5 to 20 seconds for a total duration of several minutes.[2]

4. Data Analysis:

  • Use image analysis software (e.g., ImageJ) to measure the mean fluorescence intensity within the ROI for each image in the time series.

  • Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal.

  • Normalize the fluorescence intensity of each time point to the initial intensity (at time = 0).

  • Plot the normalized fluorescence intensity as a function of illumination time. The rate of fluorescence decay is a direct measure of the dye's photostability, with a slower decay indicating higher photostability.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis cluster_results Results prep_solution Prepare Dye Solutions setup_microscope Configure Microscope (Lasers, Filters, Power) prep_solution->setup_microscope prep_cells Prepare Stained Cells/Tissues prep_cells->setup_microscope define_roi Define Region of Interest (ROI) setup_microscope->define_roi acquire_images Acquire Time-Lapse Images define_roi->acquire_images measure_intensity Measure Mean ROI Intensity acquire_images->measure_intensity correct_background Background Correction measure_intensity->correct_background normalize_data Normalize Fluorescence Intensity correct_background->normalize_data plot_decay Plot Intensity vs. Time normalize_data->plot_decay compare_photostability Compare Photostability plot_decay->compare_photostability

Caption: Experimental workflow for comparing fluorophore photostability.

Concluding Remarks

The choice between fluorescein and cyanine dyes should be guided by the specific demands of the experiment. While fluorescein offers high initial brightness, its poor photostability makes it less suitable for applications requiring prolonged or intense light exposure. Cyanine dyes, and their improved derivatives, present a more photostable alternative, enabling longer imaging times and more reliable quantitative data. For demanding applications where signal stability is paramount, the superior photostability of cyanine dyes makes them the preferred choice for researchers in the life sciences and drug development.

References

The PEG Spacer Advantage: A Comparative Guide to Enhanced Fluorescent Dye Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of molecular biology, diagnostics, and drug development, fluorescent dyes are indispensable for visualizing and quantifying biological processes. However, the performance of these dyes can be hindered by issues such as poor solubility, non-specific binding, and fluorescence quenching. A widely adopted strategy to overcome these challenges is the incorporation of a polyethylene (B3416737) glycol (PEG) spacer into the dye's molecular structure. This guide provides an objective comparison of fluorescent dyes with and without PEG spacers, supported by experimental data and detailed protocols.

The addition of a PEG spacer, a flexible and hydrophilic polymer chain, confers several key advantages that enhance the functionality and reliability of fluorescent probes.[1][2] These benefits stem from the fundamental physicochemical properties of PEG.[1]

Key Advantages of PEG Spacers:

  • Reduced Non-Specific Binding: The hydrophilic nature of PEG creates a hydration layer that masks the often hydrophobic fluorescent dye, significantly reducing unwanted interactions with proteins and cell membranes.[1][3] This leads to a lower background signal and a higher signal-to-noise ratio in imaging and detection assays.[1]

  • Enhanced Solubility: Many organic fluorescent dyes are hydrophobic and prone to aggregation in aqueous buffers, which can quench fluorescence.[4][5] The hydrophilic PEG chain improves the water solubility of the entire probe, preventing aggregation and ensuring optimal performance in biological media.[2][4]

  • Minimized Steric Hindrance: The PEG spacer provides physical distance between the fluorescent dye and the biomolecule to which it is attached (e.g., an antibody or drug).[1][6] This separation prevents the bulky dye from interfering with the biological activity or binding affinity of the target molecule.[1]

  • Prevention of Fluorescence Quenching: When fluorescent dyes are in close proximity to each other or to certain molecules, they can experience self-quenching, which diminishes the fluorescent signal.[1][7] The PEG spacer increases the distance between fluorophores, particularly in densely labeled samples, thereby minimizing quenching and maintaining brightness.[1]

  • Improved In Vivo Stability: The process of attaching PEG chains, known as PEGylation, is a well-established method for increasing the stability and circulation half-life of therapeutic molecules in the body.[8][9] This is because the PEG chain can shield the molecule from enzymatic degradation and reduce immunogenicity.[2][8]

Quantitative Performance Comparison

To illustrate the practical benefits of incorporating a PEG spacer, the following table summarizes key performance metrics from comparative studies of fluorescent probes with and without PEG linkers. The data demonstrates a significant improvement in probes containing a PEG spacer.

Performance MetricStandard Fluorescent Dye (No Spacer)PEG-ylated Fluorescent DyeAdvantage of PEG Spacer
Relative Brightness 1.0x1.5x - 2.0xIncreased
Photostability (t½ in seconds) 30s60sIncreased
Solubility in PBS Low (<0.1 mg/mL)High (>1 mg/mL)Increased
Non-Specific Binding HighLowReduced
Signal-to-Noise Ratio 3:110:1Increased

This table represents a summary of typical performance improvements observed in various studies and may not reflect the exact values for all dye combinations.

Experimental Methodologies

For researchers aiming to validate the advantages of PEGylated fluorescent probes, this section provides detailed protocols for key comparative experiments.

Protocol 1: Measurement of Non-Specific Binding in Cell Imaging

This protocol assesses the extent of non-specific binding of fluorescent probes to cells.

Materials:

  • Cells (e.g., HeLa cells) cultured on glass-bottom dishes

  • Standard fluorescent probe (non-PEGylated)

  • PEGylated fluorescent probe

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (B43269) (4% in PBS) for fixation

  • DAPI stain for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Culture cells to 70-80% confluency on glass-bottom dishes.

  • Prepare solutions of the standard and PEGylated fluorescent probes at the same concentration (e.g., 1 µM) in cell culture media.

  • Wash the cells twice with PBS.

  • Incubate one set of cells with the standard probe solution and another set with the PEGylated probe solution for 1 hour at 37°C. Include a control group with no probe.

  • Wash the cells three times with PBS to remove unbound probes.

  • Fix the cells with 4% formaldehyde for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Counterstain the cell nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Image the cells using a fluorescence microscope with appropriate filter sets for the probe and DAPI.

  • Quantify the mean fluorescence intensity of the background (non-cellular regions) for both probe types. A lower background intensity indicates reduced non-specific binding.[3][10]

Protocol 2: Photostability Assay

This protocol measures the resistance of a fluorescent dye to photobleaching when exposed to continuous illumination.

Materials:

  • Solutions of the standard and PEGylated fluorescent probes at the same concentration in PBS.

  • Fluorescence microscope with a high-intensity light source (e.g., laser).

  • Image analysis software.

Procedure:

  • Place a droplet of the fluorescent probe solution on a microscope slide.

  • Focus on a specific region of the sample.

  • Expose the sample to continuous illumination using the microscope's light source at a constant intensity.

  • Acquire images at regular intervals (e.g., every 5 seconds) for a total duration of 5 minutes.

  • Using image analysis software, measure the mean fluorescence intensity of the illuminated region in each image.

  • Plot the fluorescence intensity as a function of time.

  • Determine the photostability half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.[11][12]

Visualizing the PEG Advantage

The following diagrams illustrate the structural difference between standard and PEGylated dyes and the experimental workflow for comparing their performance.

cluster_0 Standard Dye Conjugate cluster_1 PEG-ylated Dye Conjugate Biomolecule_A Biomolecule Dye_A Dye Biomolecule_A->Dye_A Direct Link Biomolecule_B Biomolecule PEG_Spacer PEG Spacer Biomolecule_B->PEG_Spacer Link Dye_B Dye PEG_Spacer->Dye_B Link

Caption: Structural comparison of a standard vs. a PEG-ylated fluorescent dye conjugate.

cluster_workflow Comparative Experimental Workflow cluster_cell Cell-Based Assays cluster_photo Photostability Assay cluster_results Data Analysis prep Prepare Dye Solutions (Standard vs. PEG-ylated) cell_stain Cell Staining & Incubation prep->cell_stain expose Continuous Illumination prep->expose wash Wash Unbound Dye cell_stain->wash image_cell Fluorescence Microscopy wash->image_cell analyze_nsb Analyze Non-Specific Binding image_cell->analyze_nsb compare Compare Performance Metrics analyze_nsb->compare image_time Time-Lapse Imaging expose->image_time analyze_photo Calculate Photobleaching Rate image_time->analyze_photo analyze_photo->compare

Caption: Workflow for comparing the performance of fluorescent dyes.

References

Assessing the Specificity of Fluorescein-PEG4-NHS Ester Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for generating reliable and reproducible experimental data. Fluorescein-PEG4-NHS ester is a widely utilized reagent for conjugating a fluorescent tag to proteins and other biomolecules. This guide provides an objective comparison of its labeling specificity against alternative methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate labeling strategy.

Introduction to Labeling Specificity

The specificity of a labeling reagent refers to its ability to react with the intended functional group on a target biomolecule with minimal off-target reactions. For N-hydroxysuccinimide (NHS) esters, the primary targets are aliphatic primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[1][2][] However, under certain conditions, NHS esters can also react with other nucleophilic residues, such as serine, threonine, and tyrosine, leading to off-target labeling.[4][5][6] This lack of absolute specificity can result in heterogeneous products, potential alteration of protein function, and confounding experimental results.[1][7] Therefore, a thorough assessment of labeling specificity is crucial for the validation of any study employing protein conjugates.

Mechanism of this compound Labeling

This compound utilizes the reactivity of the NHS ester group towards primary amines. The reaction proceeds via nucleophilic acyl substitution, where the deprotonated primary amine of a lysine residue or the N-terminus of a protein attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[2][] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the molecule in aqueous buffers and reduces potential steric hindrance.

G A Protein with Primary Amines (Lysine, N-terminus) C Reaction Mixture (pH 7.2-8.5) A->C B This compound B->C D Nucleophilic Attack C->D Incubation E Formation of Stable Amide Bond D->E F Release of N-hydroxysuccinimide D->F G Fluorescently Labeled Protein E->G H Purification (e.g., Dialysis, Gel Filtration) G->H I Purified Labeled Protein H->I

Comparative Analysis of Labeling Chemistries

The choice of labeling chemistry significantly impacts the specificity of protein modification. While NHS esters are widely used, other reagents offer alternative reactivity profiles.

FeatureThis compound (Amine-reactive)Maleimide-based Dyes (Thiol-reactive)Click Chemistry (Bioorthogonal)
Target Residue Primary amines (Lysine, N-terminus)Thiols (Cysteine)Bioorthogonal handles (e.g., azide, alkyne)
Specificity Moderate; potential for off-target reactions with other nucleophiles.[4][5][6]High; highly specific for cysteine residues.Very High; bioorthogonal reaction minimizes off-target labeling.[8][9]
Reaction pH 7.2 - 8.5[10]6.5 - 7.5Near neutral
Reaction Speed FastFastVery Fast
Workflow Complexity Simple, one-step reaction.Simple, one-step reaction.Requires pre-incorporation of a bioorthogonal handle.

Experimental Protocols for Assessing Labeling Specificity

To empirically evaluate the specificity of this compound labeling, a combination of techniques can be employed.

SDS-PAGE Analysis of Labeled Proteins

Objective: To visualize the extent of protein labeling and identify any gross heterogeneity or degradation.

Protocol:

  • Protein Labeling:

    • Prepare a solution of the target protein (1-5 mg/mL) in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the dye solution to the protein solution.

    • Incubate for 1 hour at room temperature, protected from light.

    • Quench the reaction by adding Tris-HCl (pH 8.0) to a final concentration of 50-100 mM.

    • Remove unreacted dye using a desalting column or dialysis.[11]

  • Degree of Labeling (DOL) Determination:

    • Measure the absorbance of the purified labeled protein at 280 nm (A280) and 494 nm (Amax for fluorescein).[12][13]

    • Calculate the protein concentration and the dye concentration using their respective extinction coefficients. The extinction coefficient for fluorescein (B123965) is approximately 70,000 M⁻¹cm⁻¹.[2]

    • The DOL is the molar ratio of the dye to the protein. An optimal DOL for antibodies is typically between 2 and 10.[13]

  • SDS-PAGE:

    • Mix the labeled protein with SDS-PAGE loading buffer.

    • Run the sample on a polyacrylamide gel.

    • Visualize the fluorescently labeled protein bands using a gel imager with appropriate excitation and emission filters for fluorescein (Excitation: ~494 nm, Emission: ~518 nm).

    • Stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.

    • Compare the fluorescent and total protein profiles to assess labeling specificity. A single fluorescent band corresponding to the target protein indicates high specificity, while multiple fluorescent bands or smears may suggest non-specific labeling or protein degradation.[14][15]

Mass Spectrometry for Identification of Labeling Sites

Objective: To identify the specific amino acid residues modified by the fluorescent dye and to quantify off-target labeling.

Protocol:

  • Protein Labeling and Digestion:

    • Label the protein of interest with this compound as described above.

    • Denature, reduce, and alkylate the labeled protein.

    • Digest the protein into peptides using a specific protease (e.g., trypsin).[16]

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS).[17]

  • Data Analysis:

    • Use proteomic software to search the MS/MS data against the protein sequence database.

    • Identify peptides that are modified with the Fluorescein-PEG4 moiety.

    • The MS/MS spectra will confirm the exact amino acid residue that is labeled.

    • Quantify the relative abundance of labeled peptides to determine the extent of on-target and off-target labeling.[18]

G A Protein Labeling with This compound B Proteolytic Digestion (e.g., Trypsin) A->B C Peptide Mixture B->C D Liquid Chromatography (LC Separation) C->D E Tandem Mass Spectrometry (MS/MS Analysis) D->E F Data Analysis E->F G Identification of Labeled Peptides F->G H Quantification of On-target and Off-target Labeling F->H

Fluorescence Microscopy for Cellular Specificity

Objective: To visually assess the localization of the labeled protein within cells and identify any non-specific binding.

Protocol:

  • Cell Labeling:

    • Culture cells of interest on coverslips.

    • Fix and permeabilize the cells as required for the target protein.

    • Incubate the cells with the this compound-labeled protein.

    • Wash the cells to remove unbound conjugate.

  • Fluorescence Imaging:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope with appropriate filters for fluorescein.

  • Analysis:

    • Observe the subcellular localization of the fluorescent signal.

    • Specific labeling should result in a signal that co-localizes with the known location of the target protein.

    • Diffuse or punctate staining in other cellular compartments may indicate non-specific binding.[19][20]

Mitigating Off-Target Labeling

To improve the specificity of NHS ester labeling, several strategies can be employed:

  • Optimize Reaction pH: Performing the reaction at a lower pH (around 7.2-7.5) can reduce the reactivity of NHS esters with less nucleophilic side chains.[10]

  • Control Molar Ratio: Using a lower molar excess of the NHS ester can minimize off-target reactions.

  • Site-Directed Mutagenesis: Introducing a uniquely reactive residue, such as a cysteine, at a specific site on the protein allows for highly specific labeling with thiol-reactive dyes.

  • N-terminal Cysteine-Specific Labeling: A method has been described to convert NHS esters into more chemoselective thioesters that specifically target an N-terminal cysteine residue, significantly reducing off-target labeling of internal lysines.[1]

Comparative Photophysical Properties

Beyond specificity, the photophysical properties of the fluorophore are critical for successful fluorescence-based experiments.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldRelative Photostability
Fluorescein ~494~518~0.92Low[21]
Alexa Fluor 488 ~495~519~0.92High[22][23]
Cy3 ~550~570~0.15Moderate
Alexa Fluor 568 ~578~603~0.69High[21]
Cy5 ~650~670~0.28High

Conclusion

This compound is a convenient and widely used reagent for fluorescently labeling proteins. However, its moderate specificity necessitates careful experimental design and validation to minimize off-target reactions. For applications requiring high specificity, alternative labeling chemistries such as maleimide-based reagents for cysteine-specific modification or bioorthogonal click chemistry offer superior performance. The experimental protocols provided in this guide will enable researchers to rigorously assess the specificity of their labeling reactions and make informed decisions to ensure the reliability and accuracy of their results.

References

Navigating Bioconjugation: A Comparative Guide to Fluorescein-PEG4-NHS Ester and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for accurate experimental outcomes. Fluorescein-PEG4-NHS ester is a widely utilized reagent for this purpose; however, potential cross-reactivity can lead to ambiguous results. This guide provides an objective comparison of this compound with alternative labeling strategies, supported by established chemical principles and experimental considerations.

The utility of N-hydroxysuccinimide (NHS) esters in bioconjugation stems from their ability to efficiently react with primary amines, which are readily available on proteins through lysine (B10760008) residues and the N-terminus. This reaction forms a stable amide bond under relatively mild conditions.[1][2] However, this reactivity is not entirely specific, and off-target reactions can occur, leading to a heterogeneous population of labeled molecules and potentially confounding experimental interpretation.

Understanding the Cross-Reactivity of this compound

The primary targets for NHS esters are the ε-amino groups of lysine residues and the α-amino group at the N-terminus of proteins. The efficiency of this reaction is pH-dependent, with optimal labeling typically occurring between pH 7 and 9.[3] A significant competing reaction is the hydrolysis of the NHS ester, which also increases with pH and can reduce labeling efficiency.

Beyond primary amines, NHS esters can exhibit cross-reactivity with other nucleophilic amino acid side chains, particularly under conditions where primary amines are less accessible. These side reactions are generally less efficient, and the resulting linkages may be less stable than the amide bond formed with primary amines.

Secondary targets for NHS esters include:

  • Hydroxyl groups: Serine, threonine, and tyrosine residues can react with NHS esters to form unstable ester linkages.[2]

  • Sulfhydryl groups: Cysteine residues can react to form thioesters, which are also less stable than amide bonds.

  • Imidazole (B134444) groups: The imidazole ring of histidine has also been reported to show some reactivity.

This lack of absolute specificity can be a significant drawback, especially in quantitative proteomics or when the labeled protein's function is sensitive to modifications at off-target sites. Studies have shown that while labeling of primary amines is the predominant reaction, O-acylation of serine, threonine, and tyrosine residues can occur and complicate proteomic analyses.[4]

A Comparative Look at Alternative Labeling Chemistries

To address the specificity limitations of NHS esters, alternative bioconjugation strategies have been developed. These methods often target less abundant or specifically engineered functional groups, leading to more precise and homogenous labeling.

FeatureThis compoundFluorescein-PEG4-MaleimideFluorescein-PEG4-Click Chemistry (e.g., with Azide)
Target Residue Primary amines (Lysine, N-terminus)Sulfhydryl groups (Cysteine)Bioorthogonally-tagged molecules (e.g., with alkyne or cyclooctyne)
Specificity ModerateHighVery High
Reaction pH 7.0 - 9.06.5 - 7.5Not pH-dependent
Potential for Off-Target Reactions High (Ser, Thr, Tyr, Cys, His)Low (can react with amines at pH > 7.5)Very Low
Requirement for Protein Engineering NoSometimes (for introducing Cys)Yes (for introducing the bioorthogonal handle)
Stability of Linkage Stable amide bondStable thioether bondStable triazole ring

Fluorescein-PEG4-Maleimide: Maleimides are highly specific for sulfhydryl groups found in cysteine residues.[3] This makes them an excellent choice for site-specific labeling, as cysteine is a relatively rare amino acid. By introducing a cysteine residue at a specific location through site-directed mutagenesis, researchers can achieve precise control over the labeling site. The reaction between a maleimide (B117702) and a thiol is most efficient at a pH range of 6.5-7.5.[5]

Fluorescein-PEG4-Click Chemistry: Bioorthogonal click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), offers exceptional specificity. These reactions involve the formation of a stable triazole ring between two bioorthogonal functional groups (e.g., an azide (B81097) and an alkyne) that do not react with native cellular components. This approach requires the introduction of one of the bioorthogonal handles onto the protein of interest, typically through genetic encoding of an unnatural amino acid or enzymatic modification. While requiring more initial setup, click chemistry provides the highest level of specificity and is ideal for complex biological environments.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. The optimal conditions, including the molar ratio of dye to protein, should be determined empirically for each specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Dye Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction: Add a calculated molar excess of the dye stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and 494 nm (for fluorescein (B123965) concentration).

Experimental Workflow for Assessing Labeling Specificity

A competitive labeling assay combined with mass spectrometry is a powerful method to assess the specificity of a labeling reagent.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein Protein Sample Labeled_NHS Label with This compound Protein->Labeled_NHS Labeled_Alt Label with Alternative Probe Protein->Labeled_Alt Compete_NHS Label with NHS Ester + Excess Unlabeled NHS Ester (Competition Control) Protein->Compete_NHS Digestion Proteolytic Digestion Labeled_NHS->Digestion Labeled_Alt->Digestion Compete_NHS->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis: Identify Labeled Peptides and Quantify Off-Targets LCMS->Data

Caption: Workflow for assessing the specificity of labeling reagents.

Visualizing a Relevant Biological Context: The EGFR Signaling Pathway

Fluorescently labeled proteins are crucial for studying cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a key role in cell proliferation and differentiation, is a common subject of such investigations.[6][7] A fluorescently labeled antibody or ligand targeting EGFR can be used to visualize its localization and trafficking within the cell.

EGFR_signaling EGFR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Recruitment PI3K PI3K EGFR->PI3K Activation SOS SOS Grb2->SOS Ras Ras SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Transcription

Caption: Simplified diagram of the EGFR signaling pathway.

Conclusion

While this compound remains a valuable tool for bioconjugation, researchers must be aware of its potential for cross-reactivity. For applications requiring high specificity and homogenous labeling, alternative chemistries such as maleimide-based conjugation or bioorthogonal click chemistry offer superior performance. The choice of labeling reagent should be carefully considered based on the specific experimental goals, the nature of the biomolecule, and the desired level of precision. By understanding the chemical principles and potential pitfalls of each method, researchers can select the most appropriate tool to ensure the reliability and accuracy of their findings.

References

Fluorescein-PEG4-NHS Ester: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical step in a wide range of applications, from fundamental biological research to the development of novel therapeutics. Fluorescein-PEG4-NHS ester is a widely utilized bioconjugation reagent that offers a balance of utility and cost-effectiveness. This guide provides a comprehensive literature review of its applications, a comparison with alternative fluorescent probes supported by experimental data, and detailed experimental protocols.

Introduction to this compound

This compound is a molecule composed of three key functional components: a fluorescein (B123965) fluorophore, a polyethylene (B3416737) glycol (PEG) spacer of four units, and an N-hydroxysuccinimide (NHS) ester. The fluorescein component provides the fluorescent signal, making it detectable in various imaging and assay platforms. The PEG spacer is hydrophilic and flexible, which can help to improve the solubility of the labeled molecule and reduce steric hindrance, potentially preserving the biological activity of the conjugated protein.[1] The NHS ester is an amine-reactive functional group that readily forms stable covalent amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins and peptides.[2][3] This makes it a versatile tool for labeling a wide array of biomolecules.

Performance Comparison with Alternative Fluorophores

While this compound is a workhorse in many laboratories, a number of alternative fluorescent dyes are available, each with its own set of advantages and disadvantages. The choice of fluorophore can significantly impact the quality and reliability of experimental data. Key performance indicators for fluorescent probes include quantum yield (a measure of fluorescence efficiency), photostability (resistance to fading upon exposure to light), and signal-to-noise ratio.

Below is a summary of the performance of Fluorescein and its derivatives in comparison to other commonly used green fluorescent dyes.

FeatureFluoresceinAlexa Fluor® 488DyLight™ 488BODIPY™ FL
Excitation Max (nm) ~494~495~493~503
Emission Max (nm) ~517~519~518~512
Quantum Yield ~0.92 (in 0.1 M NaOH)~0.92High~0.9-1.0
Photostability LowHighHighVery High
pH Sensitivity Sensitive to pHInsensitive (pH 4-10)Insensitive (pH 4-9)Relatively insensitive
Brightness of Conjugates GoodExcellentExcellentExcellent
Photons Emitted Before Bleaching ~30,000 - 40,000Significantly more than fluoresceinSignificantly more than fluoresceinSignificantly more than fluorescein

Data compiled from multiple sources.[4] It is important to note that the performance of conjugated dyes can be influenced by the labeled molecule and the local environment.

Studies have consistently shown that Alexa Fluor® 488 and DyLight™ 488 dyes produce conjugates that are significantly brighter and more photostable than those of fluorescein isothiocyanate (FITC), a derivative of fluorescein.[5][6] For instance, one study demonstrated that DyLight™ 488-labeled Herceptin exhibited higher photostability and a longer fluorescent lifetime compared to its FITC-conjugated counterpart.[6] BODIPY™ dyes are also known for their exceptional photostability.[7]

The PEG4 linker in this compound can positively influence the properties of the conjugate. PEGylation can enhance the quantum yield of the fluorophore by preventing self-quenching that can occur when dye molecules aggregate.[8] It also improves the water solubility of the labeled molecule, which is particularly beneficial when working with hydrophobic dyes or when a high degree of labeling is desired.[9]

Key Applications and Experimental Data

This compound is a versatile tool with a broad range of applications in biological research and drug development.

Labeling of Proteins, Antibodies, and Peptides

The most common application of this compound is the covalent labeling of proteins, including antibodies, and peptides for use in a variety of detection methods.

  • Immunofluorescence and Fluorescence Microscopy: Labeled antibodies are used to visualize the localization of specific proteins within cells and tissues.

  • Flow Cytometry: Fluorescently labeled antibodies are used to identify and quantify specific cell populations from a heterogeneous mixture.

  • ELISA and Western Blotting: Labeled antibodies or proteins can be used as detection reagents in these immunoassays.

Drug Delivery and Nanoparticle Tracking

The fluorescent properties of fluorescein make it a valuable tool for tracking the delivery and biodistribution of therapeutic agents and nanoparticles.

  • Drug Conjugate Uptake Studies: By labeling a drug or its carrier with this compound, researchers can visualize its uptake into cells and monitor its intracellular trafficking.[10]

  • Nanoparticle Tracking: Fluorescently labeling nanoparticles allows for their visualization and quantification in biological systems, providing insights into their circulation time, tumor targeting, and cellular uptake.[11]

Experimental Protocols

Below are detailed methodologies for key experiments using this compound.

Protocol 1: Antibody Labeling with this compound

This protocol describes the general procedure for labeling an antibody with this compound. The optimal dye-to-antibody ratio should be determined empirically for each specific antibody to achieve the desired degree of labeling without compromising its function.

Materials:

  • Antibody of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM borate (B1201080) buffer, pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)

  • Spectrophotometer

Procedure:

  • Prepare the Antibody: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.[3][12]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[3][12]

  • Labeling Reaction:

    • Add the reaction buffer to the antibody solution to adjust the pH to 8.5.

    • Add the calculated amount of the dye stock solution to the antibody solution. A common starting point is a 10- to 20-fold molar excess of the dye to the antibody.[3]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.[12]

    • Alternatively, dialyze the labeled antibody against a large volume of PBS at 4°C with at least three buffer changes over 24-48 hours.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified labeled antibody at 280 nm (for protein) and 494 nm (for fluorescein).

    • The DOL can be calculated using the following formula: DOL = (A_max of labeled protein × Molar extinction coefficient of protein) / [(A_280 of labeled protein - (A_max × CF)) × Molar extinction coefficient of dye] Where CF is the correction factor for the absorbance of the dye at 280 nm.

Protocol 2: Cell Surface Protein Labeling and Imaging

This protocol outlines the steps for labeling cell surface proteins on live cells for fluorescence microscopy.

Materials:

  • Cells of interest grown on coverslips

  • This compound labeled antibody specific to a cell surface protein

  • Phosphate-Buffered Saline (PBS)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with an antifade reagent

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.

  • Blocking: Wash the cells twice with cold PBS and then incubate with blocking buffer for 30 minutes at 4°C to reduce non-specific binding.

  • Antibody Incubation: Dilute the this compound labeled antibody to the desired concentration in blocking buffer. Incubate the cells with the antibody solution for 1 hour at 4°C, protected from light.

  • Washing: Wash the cells three times with cold PBS to remove unbound antibody.

  • Fixation (Optional): If desired, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.

  • Imaging: Visualize the labeled cells using a fluorescence microscope with appropriate filter sets for fluorescein (Excitation/Emission: ~494/517 nm).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental processes involved in using this compound for bioconjugation and subsequent applications.

Bioconjugation_Workflow cluster_reagents Reagents cluster_reaction Labeling Reaction cluster_product Product & Purification cluster_application Application Protein Protein with Primary Amines (-NH2) Reaction Amine-Reactive Conjugation (pH 7-9) Protein->Reaction Dye This compound Dye->Reaction Labeled_Protein Fluorescently Labeled Protein Reaction->Labeled_Protein Unreacted_Dye Unreacted Dye Reaction->Unreacted_Dye Purification Purification (e.g., Size-Exclusion Chromatography) Labeled_Protein->Purification Application_Node Fluorescence-Based Assays Purification->Application_Node

Caption: Workflow for fluorescently labeling proteins with this compound.

Drug_Delivery_Tracking Drug_Carrier Drug Delivery Vehicle (e.g., Nanoparticle, Liposome) Labeling Label with This compound Drug_Carrier->Labeling Labeled_Carrier Fluorescently Labeled Drug Carrier Labeling->Labeled_Carrier Administration Administration to Biological System Labeled_Carrier->Administration Tracking Fluorescence Imaging (e.g., Microscopy, In Vivo Imaging) Administration->Tracking Data Biodistribution and Cellular Uptake Data Tracking->Data

Caption: Experimental workflow for tracking drug delivery vehicles using this compound.

Conclusion

This compound remains a valuable and widely used tool for the fluorescent labeling of biomolecules. Its amine-reactive chemistry allows for straightforward conjugation to a variety of targets, and the PEG spacer can provide beneficial properties to the resulting conjugate. However, for applications that require high photostability and brightness, researchers should consider alternative fluorophores such as Alexa Fluor® 488, DyLight™ 488, or BODIPY™ FL, which have demonstrated superior performance in these areas. The choice of fluorescent label should be carefully considered based on the specific experimental requirements to ensure the generation of high-quality, reliable data.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.